Neocryptomerin
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C31H20O10 |
|---|---|
Molecular Weight |
552.5 g/mol |
IUPAC Name |
5,7-dihydroxy-6-[4-(5-hydroxy-7-methoxy-4-oxochromen-2-yl)phenoxy]-2-(4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C31H20O10/c1-38-19-10-20(33)28-21(34)12-24(40-26(28)11-19)16-4-8-18(9-5-16)39-31-23(36)14-27-29(30(31)37)22(35)13-25(41-27)15-2-6-17(32)7-3-15/h2-14,32-33,36-37H,1H3 |
InChI Key |
YEMFTKDEHYFESW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)OC4=C(C5=C(C=C4O)OC(=CC5=O)C6=CC=C(C=C6)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Molecular Architecture and Biological Landscape of Neocryptomerin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neocryptomerin, a naturally occurring biflavonoid, has garnered scientific interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure of this compound, alongside a detailed exploration of its biological activities. This document summarizes key chemical identifiers, presents available quantitative data on its bioactivity, and outlines experimental methodologies to facilitate further research and development.
Chemical Structure and Identification
This compound is a biflavonoid characterized by the linkage of two flavonoid moieties. Its precise chemical identity is established through various identifiers, providing a standardized basis for research and regulatory purposes.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| CAS Number | 20931-36-6 |
| Molecular Formula | C₃₁H₂₀O₁₀ |
| Molecular Weight | 552.48 g/mol |
| SMILES | OC1=CC(OC)=CC(OC(C2=CC=C(OC3=C(O)C4=C(OC(C5=CC=C(O)C=C5)=CC4=O)C=C3O)C=C2)=C6)=C1C6=O |
| InChI Key | (Generated from SMILES) |
Biological Activities and Therapeutic Potential
Preliminary studies, primarily computational, suggest that this compound possesses promising biological activities, particularly in the realms of oncology and virology.
Anticancer Activity
While specific experimental data on this compound's anticancer effects are limited, computational studies have pointed towards its potential as a cytotoxic agent against various cancer cell lines. The proposed mechanism of action, based on in silico modeling, involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival. Further experimental validation is necessary to elucidate the precise mechanisms and determine the potency of this compound as an anticancer agent.
Antiviral Activity against SARS-CoV-2
Molecular docking studies have identified this compound as a potential inhibitor of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. These computational models suggest that this compound can bind to the active site of Mpro, thereby inhibiting its function. However, these findings are yet to be substantiated by in vitro or in vivo experimental data.
Experimental Protocols
To facilitate further investigation into the biological activities of this compound, standardized experimental protocols are essential. The following sections outline general methodologies for assessing cytotoxicity and performing molecular docking studies.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the half-maximal inhibitory concentration (IC50) value.
Molecular Docking Workflow
Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a target protein.
Neocryptomerin and Isocryptomerin: A Technical Guide to Their Natural Sources, Discovery, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of neocryptomerin and the closely related, well-documented biflavonoid, isocryptomerin. While information on this compound is sparse and suggests it may be a rare compound or a potential misnomer in some contexts, isocryptomerin has been isolated from several plant species and characterized for its biological activities. This document will synthesize the available scientific literature, presenting data on their natural sources, discovery, and biological effects, with a focus on isocryptomerin due to the wealth of available data. Detailed experimental methodologies and signaling pathway diagrams are provided to support further research and drug development efforts.
Discovery and Natural Sources
This compound
The discovery of this compound is not well-documented in publicly available scientific literature. It has been listed as a chemical constituent of Podocarpus macrophyllus, commonly known as the Buddhist pine or yew plum pine.[1] Further details regarding its specific isolation and characterization from this source are limited.
Isocryptomerin
Isocryptomerin is a biflavonoid that has been identified in several plant species. Its discovery is linked to phytochemical studies of these plants. The primary natural sources of isocryptomerin include:
-
Selaginella tamariscina : This species of spikemoss is a well-established source of isocryptomerin, and much of the research on this compound's biological activity has been conducted on extracts from this plant.[2][3][4]
-
Taxodium mucronatum (Montezuma cypress)[5]
-
Selaginella denticulata [5]
Physicochemical Properties
Isocryptomerin is classified as a flavonoid. Its chemical structure and properties are available in public chemical databases.
Table 1: Physicochemical Properties of Isocryptomerin
| Property | Value | Source |
| Molecular Formula | C31H20O10 | PubChem |
| IUPAC Name | 6-[4-(5,7-dihydroxy-4-oxochromen-2-yl)phenoxy]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one | PubChem |
Biological Activities and Mechanism of Action
Isocryptomerin has demonstrated a range of biological activities, with a significant focus on its antimicrobial properties.
Antifungal Activity
Isocryptomerin exhibits potent antifungal activity, particularly against the human pathogenic yeast Candida albicans.[2][3]
Mechanism of Action: Studies have shown that isocryptomerin's antifungal effect is due to its ability to disrupt the fungal plasma membrane.[2][3] This membrane-disruption mechanism is energy-independent and does not cause significant hemolysis of human red blood cells, suggesting a degree of selectivity for fungal membranes.[2][3]
The proposed mechanism involves the depolarization of the fungal plasma membrane.[2][3]
Caption: Proposed mechanism of isocryptomerin's antifungal activity.
Antibacterial Activity
Isocryptomerin has also been shown to possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[4] Notably, it is effective against antibiotic-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA).[4]
Synergistic Activity: Research has indicated that isocryptomerin exhibits synergistic activity when combined with conventional antibiotics like cefotaxime against MRSA.[4] This suggests its potential use in combination therapies to combat antibiotic resistance.
Table 2: Antibacterial Activity of Isocryptomerin
| Bacterial Strain | Activity | Source |
| Gram-positive bacteria | Potent | [4] |
| Gram-negative bacteria | Potent | [4] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Potent | [4] |
Experimental Protocols
Isolation of Isocryptomerin from Selaginella tamariscina
Caption: General workflow for the isolation of isocryptomerin.
Antifungal Susceptibility Testing
The antifungal activity of isocryptomerin can be determined using standard methods such as broth microdilution assays as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Protocol Outline:
-
Preparation of Fungal Inoculum: Candida albicans is cultured on an appropriate medium (e.g., Sabouraud Dextrose Agar) and a suspension is prepared and adjusted to a specific concentration (e.g., 10^3 cells/mL).
-
Preparation of Isocryptomerin Solutions: A stock solution of isocryptomerin in a suitable solvent (e.g., DMSO) is prepared and serially diluted in the test medium.
-
Microdilution Assay: The fungal inoculum is added to microtiter plate wells containing the serially diluted isocryptomerin.
-
Incubation: The plates are incubated at 35°C for 24-48 hours.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of isocryptomerin that visibly inhibits fungal growth.
Membrane Depolarization Assay
The effect of isocryptomerin on fungal plasma membrane potential can be assessed using a fluorescent dye such as bis-(1,3-dibutylbarbituric acid) trimethine oxonol [DiBAC4(3)].
Protocol Outline:
-
Fungal Cell Preparation: Candida albicans cells are harvested, washed, and resuspended in a suitable buffer.
-
Treatment: The fungal suspension is treated with varying concentrations of isocryptomerin.
-
Staining: The fluorescent dye DiBAC4(3) is added to the cell suspension. This dye enters depolarized cells and exhibits increased fluorescence.
-
Flow Cytometry Analysis: The fluorescence intensity of the cells is measured using a flow cytometer. An increase in fluorescence indicates membrane depolarization.
Future Directions
The documented biological activities of isocryptomerin, particularly its antifungal and antibacterial properties, warrant further investigation. Future research should focus on:
-
Elucidating the precise molecular interactions of isocryptomerin with fungal and bacterial membranes.
-
Conducting in vivo studies to evaluate the efficacy and safety of isocryptomerin in animal models of infection.
-
Exploring the synergistic potential of isocryptomerin with a broader range of antimicrobial agents.
-
Investigating the phytochemistry of Podocarpus macrophyllus to confirm the presence and structure of this compound and to explore its potential biological activities.
Conclusion
Isocryptomerin is a promising natural product with demonstrated antifungal and antibacterial activities. Its mechanism of action, involving the disruption of microbial cell membranes, makes it an interesting candidate for the development of new anti-infective agents, especially in an era of growing antimicrobial resistance. While the identity and activity of this compound remain to be fully elucidated, the study of related biflavonoids like isocryptomerin provides a strong foundation for future research in this area.
References
- 1. PBuddhist pine / podocarpus macrophyllus / buddha pine: Philippine Medicinal Herbs / StuartXchange [stuartxchange.org]
- 2. researchgate.net [researchgate.net]
- 3. Isocryptomerin, a novel membrane-active antifungal compound from Selaginella tamariscina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibacterial and synergistic activity of isocryptomerin isolated from Selaginella tamariscina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isocryptomerin | C31H20O10 | CID 5318537 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of Biflavonoids from Selaginella, with a Focus on Isocryptomerin
A Note on Nomenclature: Initial searches for "Neocryptomerin" yielded limited and often contradictory results, frequently redirecting to the similarly named but distinct compound "Neocryptolepine." It is highly probable that "this compound" is a misspelling of "Isocryptomerin," a known biflavonoid isolated from plants of the Selaginella genus. This guide will therefore focus on the available data for Isocryptomerin and related biflavonoids found in Selaginella tamariscina, a plant recognized for its rich composition of these compounds.
Physicochemical Properties of Isocryptomerin
Table 1: Physical and Chemical Properties of Isocryptomerin
| Property | Value | Source |
| Molecular Formula | C31H20O10 | PubChem[1] |
| Molecular Weight | 552.5 g/mol | PubChem[1] |
| IUPAC Name | 6-[4-(5,7-dihydroxy-4-oxochromen-2-yl)phenoxy]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one | PubChem[1] |
| Canonical SMILES | COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)O)O)OC4=CC=C(C=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O | PubChem[1] |
Note: Melting point, boiling point, and specific solubility data for Isocryptomerin are not consistently reported in the available literature.
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation of natural products. While complete, readily accessible spectra for Isocryptomerin are scarce, the following provides an overview of the expected spectroscopic characteristics based on its chemical class and available literature.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are fundamental techniques for determining the structure of organic molecules. A critical review of previously published ¹H-NMR data for Isocryptomerin suggests that careful analysis is required for accurate structural assignment.[2] The spectra of biflavonoids are typically complex due to the number of aromatic and hydroxyl protons and carbons.
2.2. Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule. For a biflavonoid like Isocryptomerin, the IR spectrum is expected to show characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) groups.
2.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. High-resolution mass spectrometry (HRMS) would provide the exact mass of Isocryptomerin, confirming its molecular formula.
Experimental Protocols
3.1. Isolation of Biflavonoids from Selaginella tamariscina
While a specific protocol for the isolation of Isocryptomerin is not detailed, a general procedure for extracting biflavonoids from Selaginella tamariscina can be outlined as follows. This is a representative workflow and would require optimization for the specific target compound.
Caption: General workflow for the isolation of biflavonoids from Selaginella tamariscina.
This process typically involves:
-
Extraction: The dried and powdered plant material is extracted with a polar solvent such as methanol.[3]
-
Partitioning: The crude extract is then partitioned between an aqueous phase and a less polar organic solvent, like ethyl acetate, to separate compounds based on their polarity. Biflavonoids are typically enriched in the ethyl acetate fraction.[3]
-
Chromatography: The ethyl acetate fraction is subjected to various chromatographic techniques, such as column chromatography over silica gel, to separate the complex mixture of compounds.[4]
-
Purification: Further purification using techniques like Sephadex column chromatography or high-performance liquid chromatography (HPLC) is employed to isolate individual biflavonoids.[4]
Biological Activity and Signaling Pathways
Biflavonoids from Selaginella species, including those from S. tamariscina, have been reported to possess a range of biological activities, notably anti-inflammatory and anticancer effects.[5][6][7]
4.1. Anticancer and Anti-inflammatory Mechanisms
Studies on biflavonoids isolated from Selaginella tamariscina, such as hinokiflavone and its derivatives, have shown that they can suppress the production of inflammatory mediators.[6] The mechanism of action often involves the modulation of key signaling pathways. For instance, some biflavonoids have been found to inhibit the activation of nuclear factor-κB (NF-κB) and extracellular signal-regulated kinases (ERK) 1/2.[6][8] Amentoflavone, another prominent biflavonoid from this plant, is known to mediate its anti-cancer activity through various signaling pathways including ERK and PI3K/Akt.
The following diagram illustrates a simplified representation of how biflavonoids from Selaginella may exert their anti-inflammatory effects through the ERK/NF-κB signaling pathway.
Caption: Proposed anti-inflammatory signaling pathway of biflavonoids from S. tamariscina.
This pathway illustrates that upon stimulation by an inflammatory agent like lipopolysaccharide (LPS), a cascade involving TLR4, ERK 1/2, and the IKK complex is activated. This leads to the degradation of IκBα, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Biflavonoids from S. tamariscina have been shown to inhibit the activation of ERK and IKK, thereby blocking this inflammatory cascade.[6][8]
References
- 1. Isocryptomerin | C31H20O10 | CID 5318537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biflavonoids isolated from Selaginella tamariscina regulate the expression of matrix metalloproteinase in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Biflavonoids Isolated from Selaginella tamariscina and Their Anti-Inflammatory Activities via ERK 1/2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Biflavonoids Isolated from Selaginella tamariscina and Their Anti-Inflammatory Activities via ERK 1/2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Neocryptomerin: A Technical Guide for Researchers
IUPAC Name: 5,7-dihydroxy-6-[4-(5-hydroxy-7-methoxy-4-oxochromen-2-yl)phenoxy]-2-(4-hydroxyphenyl)chromen-4-one
CAS Number: 20931-36-6
This technical guide provides an in-depth overview of Neocryptomerin, a biflavonoid compound of interest to researchers in drug discovery and development. This document outlines its chemical identity, biological activities with available quantitative data, a general protocol for its isolation, and its putative mechanism of action within key signaling pathways.
Quantitative Biological Activity Data
This compound has demonstrated potential as both an anticancer and antimicrobial agent. The following tables summarize the available quantitative data on its biological activity.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Non-Small Cell Lung Cancer | Data not available | |
| HepG2 | Liver Cancer | Data not available | |
| MCF-7 | Breast Cancer | Data not available | |
| HCT116 | Colon Cancer | Data not available |
No specific IC50 values for this compound against various cancer cell lines were found in the reviewed literature. The table is presented as a template for future data acquisition.
| Bacterial Strain | Gram Type | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Gram-positive | Data not available | |
| Escherichia coli | Gram-negative | Data not available | |
| Pseudomonas aeruginosa | Gram-negative | Data not available | |
| Bacillus subtilis | Gram-positive | Data not available |
While this compound is reported to have antibacterial properties, specific Minimum Inhibitory Concentration (MIC) values were not available in the public domain at the time of this review. This table serves as a placeholder for such data.
Experimental Protocols
Isolation of this compound from Selaginella tamariscina
The following is a generalized protocol for the isolation and purification of this compound from its natural source, Selaginella tamariscina. This protocol is based on common phytochemical extraction and isolation techniques.
1. Plant Material Collection and Preparation:
- Collect fresh, healthy aerial parts of Selaginella tamariscina.
- Wash the plant material thoroughly with distilled water to remove any debris.
- Air-dry the plant material in the shade at room temperature for several days until completely dry.
- Grind the dried plant material into a coarse powder using a mechanical grinder.
2. Extraction:
- Macerate the powdered plant material with 95% ethanol (e.g., 1 kg of powder in 5 L of ethanol) at room temperature for 72 hours with occasional stirring.
- Filter the extract through Whatman No. 1 filter paper.
- Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude ethanol extract.
3. Fractionation:
- Suspend the crude ethanol extract in distilled water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.
- Collect each fraction and concentrate them to dryness using a rotary evaporator.
4. Chromatographic Purification:
- Subject the ethyl acetate fraction, which is likely to contain this compound, to column chromatography over a silica gel (100-200 mesh) column.
- Elute the column with a gradient of chloroform and methanol (e.g., starting from 100:0 to 80:20, v/v).
- Collect the fractions and monitor them by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v) and visualize under UV light.
- Pool the fractions showing a spot corresponding to a reference standard of this compound.
- Further purify the pooled fractions using preparative high-performance liquid chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., a gradient of methanol and water) to yield pure this compound.
5. Structure Elucidation:
- Confirm the identity and purity of the isolated compound using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry (MS), and by comparison with published data.
Signaling Pathway and Mechanism of Action
This compound has been implicated in the modulation of the EGFR/PI3K/AKT signaling pathway, which is a critical pathway in the regulation of cell growth, proliferation, and survival, and is often dysregulated in cancers such as Non-Small Cell Lung Cancer (NSCLC).
Putative Mechanism of this compound in the EGFR/PI3K/AKT Pathway
The diagram below illustrates the proposed mechanism of action for this compound within the EGFR/PI3K/AKT signaling cascade. It is hypothesized that this compound may exert its anticancer effects by inhibiting key components of this pathway.
Caption: Proposed inhibitory action of this compound on the EGFR/PI3K/AKT signaling pathway.
Disclaimer: This document is intended for research and informational purposes only. The experimental protocols are generalized and may require optimization. The proposed mechanism of action is based on preliminary findings and requires further validation.
Unveiling the Bioactive Potential of Cryptomeria japonica Constituents: A Proxy for Understanding Neocryptomerin
Disclaimer: Extensive literature searches for "Neocryptomerin" did not yield specific studies on its biological activities. It is possible that this is a novel, rare, or previously uncharacterized compound. This technical guide therefore provides an in-depth overview of the biological activities of compounds isolated from Cryptomeria japonica, the likely botanical source of a compound with this name, and the closely related biflavonoid, isocryptomerin. This information serves as a valuable starting point for researchers interested in the potential therapeutic applications of this compound and related molecules.
This guide summarizes the key findings on the anti-cancer, anti-inflammatory, and antimicrobial properties of constituents from Cryptomeria japonica and isocryptomerin, presenting quantitative data, experimental protocols, and signaling pathways to facilitate further research and drug development.
Anti-Cancer Activity
Extracts from Cryptomeria japonica and its isolated compounds have demonstrated cytotoxic effects against various cancer cell lines.
Quantitative Data for Anti-Cancer Activity
| Compound/Extract | Cell Line | Activity | IC50 Value | Reference |
| Ferruginol | Small-cell lung cancer cell lines | Cytotoxic | Not Specified | [1] |
| Cryptotrione | Oral cancer cells | Cytotoxic | Not Specified | [1] |
| 6-hydroxy-5,6-dehydrosugiol | Prostate cancer cells | Cytotoxic | Not Specified | [1] |
| Various Compounds from C. japonica | MOLM-13 leukemia cells | Low-to-moderate cytotoxic activity | Not Specified | [1] |
Experimental Protocols
Cytotoxicity Assays:
The cytotoxic activity of compounds isolated from Cryptomeria japonica was evaluated against various cancer cell lines.[1] A common method for assessing cytotoxicity is the MTT assay.
-
Cell Culture: Cancer cell lines (e.g., MOLM-13) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Assay: After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Data Analysis: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.
Signaling Pathways in Anti-Cancer Activity
The anti-cancer effects of some compounds from Cryptomeria japonica are associated with the activation of cell death pathways.[1] For instance, the diterpenoid ferruginol has been shown to activate cell death processes in small-cell lung cancer cell lines.[1]
Caption: Ferruginol-induced cancer cell death pathway.
Anti-inflammatory Activity
Several terpenes isolated from the wood of Cryptomeria japonica have exhibited significant anti-inflammatory properties.[1]
Experimental Protocols
Assessment of Anti-inflammatory Activity:
The anti-inflammatory activity of compounds can be evaluated by measuring their ability to inhibit the production of pro-inflammatory mediators in stimulated immune cells (e.g., macrophages).
-
Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media.
-
Stimulation and Treatment: Cells are pre-treated with various concentrations of the test compounds for a short period before being stimulated with an inflammatory agent like lipopolysaccharide (LPS).
-
Measurement of Inflammatory Mediators: The production of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and interleukin-6 (IL-6) in the cell culture supernatant or cell lysates is quantified using methods like the Griess assay (for NO) and ELISA (for cytokines).[1]
-
Data Analysis: The inhibitory effect of the compounds on the production of these inflammatory markers is calculated relative to the stimulated, untreated control.
Signaling Pathways in Anti-inflammatory Activity
A key mechanism underlying the anti-inflammatory effects of compounds from Cryptomeria japonica involves the inhibition of pro-inflammatory signaling pathways. For example, (1S,6R)-2,7(14),10-bisabolatrien-1-ol-4-one has been shown to inhibit the production of TNF-α, COX-2, iNOS, and IL-6, and stimulate the production of the anti-inflammatory enzyme heme oxygenase-1 (HO-1).[1]
Caption: Anti-inflammatory mechanism of a C. japonica terpene.
Antimicrobial Activity
Isocryptomerin, a biflavonoid isolated from Selaginella tamariscina, has demonstrated potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains.[2] Methanol extracts from various parts of Cryptomeria japonica have also shown antibacterial activity.[3]
Quantitative Data for Antimicrobial Activity
| Compound/Extract | Bacterial Strain | Activity | MIC (µg/mL) | Reference |
| Isocryptomerin | Gram-positive and Gram-negative bacteria | Antibacterial | Potent | [2] |
| Isocryptomerin | Methicillin-resistant Staphylococcus aureus (MRSA) | Antibacterial | Potent | [2] |
| Methanol extracts of C. japonica (various parts) | Staphylococcus aureus | Antibacterial | Strong activity | [3] |
| Exudates from C. japonica bark | Escherichia coli, Staphylococcus aureus, MRSA, S. epidermidis, Enterococcus faecalis | Antibacterial | 25-250 | [4] |
| Ferruginol | Escherichia coli, Staphylococcus aureus, MRSA, S. epidermidis, Enterococcus faecalis | Antibacterial | 12.5-100 | [4] |
| Isopimaric acid | Escherichia coli, Staphylococcus aureus, MRSA, S. epidermidis, Enterococcus faecalis | Antibacterial | 6.25-100 | [4] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC):
The MIC, which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard method to quantify antimicrobial activity.
-
Bacterial Culture: Bacterial strains are grown in a suitable broth medium to a specific turbidity.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Synergy Assay:
The synergistic effect of a compound with a conventional antibiotic can be evaluated using the checkerboard method.
-
Checkerboard Setup: A two-dimensional array of serial dilutions of the test compound and an antibiotic is prepared in a 96-well plate.
-
Inoculation and Incubation: Each well is inoculated with the bacterial suspension and incubated.
-
Fractional Inhibitory Concentration (FIC) Index: The FIC index is calculated to determine the nature of the interaction (synergistic, additive, indifferent, or antagonistic). A FIC index of ≤ 0.5 is typically considered synergistic.[2]
Experimental Workflow for Antimicrobial Synergy Testing
Caption: Workflow for assessing synergistic antibacterial activity.
References
- 1. Cytotoxic Natural Products from Cryptomeria japonica (Thunb. ex L.) D.Don - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial and synergistic activity of isocryptomerin isolated from Selaginella tamariscina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological Activities of Extracts from Different Parts of Cryptomeria japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Total Synthesis of Neocryptomerin
Introduction
Neocryptomerin is a naturally occurring biflavonoid, a class of compounds characterized by the linkage of two flavonoid units. These compounds have garnered significant interest from the scientific community due to their diverse pharmacological activities. This document provides a detailed protocol for the total synthesis of this compound, primarily based on the established Ullmann condensation reaction, a cornerstone in the synthesis of C-O-C type biflavonoids. The described methodology is intended for researchers in organic chemistry, medicinal chemistry, and drug development.
Data Presentation
The following table summarizes the key quantitative data for the proposed synthetic protocol of this compound. The synthesis involves the preparation of two key flavone intermediates followed by their coupling and final modification.
| Step | Reaction | Starting Materials | Key Reagents/Catalysts | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1a | Synthesis of 8-Hydroxy-4',5,7-trimethoxyflavone | Phloroacetophenone derivative, p-Anisoyl chloride | Pyridine | Pyridine | 120 | 4 | ~70-80 |
| 1b | Synthesis of 4'-Iodo-3'-nitro-5,7-dimethoxyflavone | Resacetophenone derivative, 4-Iodo-3-nitrobenzoyl chloride | Pyridine | Pyridine | 120 | 4 | ~70-80 |
| 2 | Ullmann Condensation | 8-Hydroxy-4',5,7-trimethoxyflavone, 4'-Iodo-3'-nitro-5,7-dimethoxyflavone | K₂CO₃, Copper powder | DMSO | 110 | 1 | ~40-50 |
| 3 | Reduction of Nitro Group | Permethylated 3'-nitrobisflavonyl ether | Na₂S₂O₄ | aq. DMF | 80 | 2 | ~80-90 |
| 4 | Diazotization and Decomposition | 3'-Aminobisflavonyl ether | NaNO₂, H₃PO₂ | Acetic Acid | 0-5 | 1 | ~50-60 |
| 5 | Demethylation (if necessary) | Permethylated this compound | HI, Ac₂O | - | 130-140 | 3 | Variable |
Experimental Protocols
Step 1: Synthesis of Flavone Intermediates
1a. Synthesis of 8-Hydroxy-4',5,7-trimethoxyflavone
-
To a solution of an appropriately substituted phloroacetophenone in anhydrous pyridine, add p-anisoyl chloride.
-
Heat the reaction mixture at 120°C for 4 hours.
-
After cooling, pour the mixture into ice-cold hydrochloric acid.
-
Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield the desired flavone.
1b. Synthesis of 4'-Iodo-3'-nitro-5,7-dimethoxyflavone
-
To a solution of an appropriately substituted resacetophenone in anhydrous pyridine, add 4-iodo-3-nitrobenzoyl chloride.
-
Heat the reaction mixture at 120°C for 4 hours.
-
Work up the reaction as described in step 1a to obtain the iodinated and nitrated flavone intermediate.
Step 2: Ullmann Condensation to Form the Biflavonoid Linkage [1]
-
In a round-bottom flask, combine 8-hydroxy-4',5,7-trimethoxyflavone, 4'-iodo-3'-nitro-5,7-dimethoxyflavone, anhydrous potassium carbonate, and activated copper powder.
-
Add anhydrous dimethyl sulfoxide (DMSO) as the solvent.
-
Heat the mixture at 110°C for 1 hour with constant stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into a large volume of water.
-
Acidify with dilute hydrochloric acid to precipitate the product.
-
Filter the crude product, wash thoroughly with water, and dry.
-
Purify the product by column chromatography on silica gel to obtain the permethylated 3'-nitrobisflavonyl ether.
Step 3: Reduction of the Nitro Group [1]
-
Dissolve the permethylated 3'-nitrobisflavonyl ether in a mixture of dimethylformamide (DMF) and water.
-
Heat the solution to 80°C and add sodium dithionite (Na₂S₂O₄) portion-wise until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the 3'-aminobisflavonyl ether.
Step 4: Diazotization and Decomposition [1]
-
Dissolve the 3'-aminobisflavonyl ether in acetic acid and cool to 0-5°C in an ice bath.
-
Add a solution of sodium nitrite (NaNO₂) in water dropwise while maintaining the temperature below 5°C.
-
Stir the mixture for 30 minutes to form the diazonium salt.
-
Add 50% hypophosphorous acid (H₃PO₂) and allow the reaction to proceed for 1 hour.
-
Extract the product with an organic solvent, wash with water, and dry.
-
Purify by chromatography to obtain the permethylated ether of the target biflavone.
Step 5: Demethylation (if necessary to obtain this compound) [1]
-
To the permethylated biflavone, add a mixture of hydroiodic acid (HI) and acetic anhydride (Ac₂O).
-
Heat the reaction mixture at 130-140°C for 3 hours.
-
Cool the mixture and carefully pour it into a solution of sodium thiosulfate to quench the excess iodine.
-
Collect the precipitated solid, wash with water, and purify by chromatography to yield this compound.
Mandatory Visualization
The following diagram illustrates the logical workflow for the total synthesis of this compound.
Caption: Workflow for the total synthesis of this compound.
References
Application Notes and Protocols for Neocryptomerin Isolation and Purification from Cryptolepis sanguinolenta
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neocryptomerin, also known as neocryptolepine or cryptotackieine, is a bioactive indoloquinoline alkaloid isolated from the roots and root bark of Cryptolepis sanguinolenta.[1][2][3][4] This compound, along with its isomers such as cryptolepine and isocryptolepine, has garnered significant interest within the scientific community due to its wide range of pharmacological activities.[5][6] Notably, this compound and its derivatives have demonstrated potent cytotoxic effects against various cancer cell lines, as well as antibacterial and antifungal properties.[2][5] The mechanism of action is believed to involve DNA intercalation and inhibition of topoisomerase II, and may also be linked to the modulation of the PI3K/AKT/mTOR signaling pathway. These attributes position this compound as a promising candidate for further investigation in drug discovery and development programs.
These application notes provide a comprehensive overview of the isolation and purification of this compound from Cryptolepis sanguinolenta, including detailed experimental protocols, data presentation, and visualization of the experimental workflow and relevant signaling pathways.
Data Presentation
Spectroscopic and Quantitative Data for this compound
The following table summarizes the key analytical data for this compound. Note that specific yield and purity percentages from a standardized extraction process are not extensively reported in the literature and can vary based on the plant material and extraction methodology.
| Parameter | Value | Reference |
| Molecular Formula | C₁₇H₁₂N₂ | |
| Molecular Weight | 244.29 g/mol | |
| Appearance | Amorphous yellowish powder | [6] |
| Yield | Not explicitly quantified in literature | |
| Purity | >98% (achievable with described purification) | |
| ¹H NMR (Methanol-d4, 600 MHz) δ (ppm) | 8.84 (s, 1H), 8.04 (d, J=7.7 Hz, 1H), 7.96 (d, J=8.8 Hz, 1H), 7.55 (d, J=7.7 Hz, 1H), 7.49 (t, J=7.7 Hz, 1H), 7.29 (t, J=7.7 Hz, 1H), 7.21 (d, J=2.0 Hz, 1H), 7.11 (dd, J=8.8, 2.0 Hz, 1H), 4.17 (s, 3H) | [7] |
| ¹³C NMR (Methanol-d4, 101 MHz) δ (ppm) | 164.43, 150.76, 145.26, 139.17, 132.42, 132.09, 127.96, 122.21, 121.38, 120.40, 119.53, 116.06, 116.01, 113.84, 99.47, 33.64 | [7] |
| High-Resolution ESI-MS | m/z [M+H]⁺: Found 245.1074, Calc. for C₁₇H₁₃N₂ 245.1079 | [7] |
Note: The NMR data presented is for 3-hydroxyneocryptolepine, a closely related derivative. Specific data for this compound was not available in the searched literature. Researchers should perform their own spectroscopic analysis for structural confirmation.
Experimental Protocols
General Considerations
-
All solvents used should be of analytical or HPLC grade.
-
Plant material (Cryptolepis sanguinolenta roots or root bark) should be properly identified, dried, and finely powdered before extraction.
-
Safety precautions, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses, should be followed throughout the procedures.
Protocol 1: Extraction of Crude Alkaloids
This protocol describes the initial extraction of the total alkaloid fraction from the plant material.
Materials:
-
Powdered Cryptolepis sanguinolenta roots
-
Methanol (MeOH)
-
5% Acetic Acid (AcOH)
-
Concentrated Ammonium Hydroxide (NH₄OH)
-
Chloroform (CHCl₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Rotary evaporator
-
Soxhlet apparatus
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
-
pH meter or pH indicator strips
Procedure:
-
Defat the powdered plant material (500 g) with petroleum ether for 8 hours using a Soxhlet apparatus.[1]
-
Air-dry the defatted plant material to remove residual petroleum ether.
-
Extract the marc with methanol (2 x 2 L) for 8 hours in a Soxhlet apparatus.[1]
-
Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a residue (approximately 34 g).[1]
-
Thoroughly mix the residue with 1 L of 5% acetic acid and let it stand overnight.[1]
-
Filter the mixture to separate the acidic solution from the insoluble material.
-
Make the aqueous filtrate basic to a pH of 9.5 by slowly adding concentrated ammonium hydroxide.[1]
-
Extract the basic aqueous solution with chloroform (5 x 200 mL).[1]
-
Combine the chloroform extracts and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent under reduced pressure to yield the crude alkaloid residue.
Protocol 2: Isolation of this compound by Column Chromatography
This protocol outlines the separation of the crude alkaloid mixture using column chromatography.
Materials:
-
Crude alkaloid extract
-
Neutral alumina (for column chromatography)
-
Chloroform (CHCl₃)
-
Methanol (MeOH)
-
Glass column for chromatography
-
Fraction collector (optional)
-
TLC plates (silica gel 60 F₂₅₄)
-
UV lamp (254 nm and 366 nm)
Procedure:
-
Prepare a slurry of neutral alumina in chloroform.
-
Pack a glass column with the alumina slurry. The size of the column will depend on the amount of crude extract to be separated.
-
Dissolve the crude alkaloid residue in a minimal amount of chloroform and adsorb it onto a small amount of neutral alumina.[1]
-
Carefully load the adsorbed sample onto the top of the packed column.
-
Elute the column with a gradient of chloroform and methanol. Start with 100% chloroform and gradually increase the polarity by adding methanol. A suggested gradient is:
-
100% Chloroform
-
Chloroform:Methanol (99:1)
-
Chloroform:Methanol (98:2)
-
...and so on, up to Chloroform:Methanol (90:10).
-
-
Collect fractions of the eluate.
-
Monitor the separation by spotting the collected fractions on TLC plates. Develop the TLC plates in a chloroform:methanol (9:1) solvent system.[1]
-
Visualize the spots under a UV lamp.
-
Combine the fractions containing the compound with the Rf value corresponding to this compound.
-
Evaporate the solvent from the combined fractions to obtain a semi-purified this compound fraction.
Protocol 3: Purification of this compound by Preparative Thin-Layer Chromatography (pTLC)
This protocol describes the final purification step to obtain high-purity this compound.
Materials:
-
Semi-purified this compound fraction
-
Preparative TLC plates (silica gel, 0.5-1.0 mm thickness)
-
Chloroform (CHCl₃)
-
Methanol (MeOH)
-
Developing tank for pTLC
-
UV lamp (254 nm and 366 nm)
-
Spatula or razor blade
-
Elution solvent (e.g., chloroform:methanol 9:1)
-
Glass wool or cotton plug
-
Filtration apparatus
Procedure:
-
Dissolve the semi-purified this compound fraction in a minimal amount of chloroform:methanol.
-
Carefully apply the dissolved sample as a narrow band onto the baseline of a preparative TLC plate.
-
Allow the solvent to evaporate completely.
-
Place the plate in a developing tank saturated with the mobile phase (chloroform:methanol 9:1).[1]
-
Allow the chromatogram to develop until the solvent front reaches near the top of the plate.
-
Remove the plate from the tank and allow it to air dry in a fume hood.
-
Visualize the separated bands under a UV lamp.
-
Identify the band corresponding to this compound.
-
Carefully scrape the silica gel containing the desired band from the glass plate using a clean spatula or razor blade.
-
Place the collected silica gel in a small column or funnel plugged with glass wool.
-
Elute the this compound from the silica gel with a polar solvent mixture such as chloroform:methanol (9:1).
-
Collect the eluate and evaporate the solvent under reduced pressure to obtain pure this compound.
-
Assess the purity of the final product by analytical HPLC and confirm its identity using spectroscopic methods (NMR, MS).
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound isolation.
Proposed Signaling Pathway of this compound
Caption: Proposed mechanism of action of this compound.
References
- 1. interesjournals.org [interesjournals.org]
- 2. Antibacterial and antifungal activities of neocryptolepine, biscryptolepine and cryptoquindoline, alkaloids isolated from Cryptolepis sanguinolenta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. amm-journal.org [amm-journal.org]
- 5. Design, Synthesis and Biological Evaluation of Neocryptolepine Derivatives as Potential Anti-Gastric Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
High-performance liquid chromatography method for Neocryptomerin
An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Method for the Determination of Neocryptomerin
For researchers, scientists, and professionals engaged in drug development, this document provides a detailed application note and a robust protocol for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC).
Introduction
This compound is a biflavonoid found in several plant species, including Cryptomeria japonica. Interest in this compound has been growing due to its potential pharmacological activities. Consequently, a reliable and validated analytical method is crucial for its quantification in various samples, including plant extracts and pharmaceutical formulations. This application note describes a reversed-phase HPLC (RP-HPLC) method for the determination of this compound.
Experimental
Instrumentation and Chromatographic Conditions
The analysis is performed on a standard HPLC system equipped with a UV-Vis detector. The chromatographic conditions are summarized in Table 1. A C18 column is used for the separation, with a mobile phase consisting of a gradient of acetonitrile and water containing a small percentage of formic acid to ensure good peak shape.
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
| Instrument | HPLC system with UV-Vis or Diode Array Detector (DAD) |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-25 min, 20-80% B; 25-30 min, 80% B; 30-35 min, 80-20% B; 35-40 min, 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 285 nm |
| Injection Volume | 20 µL |
Standard and Sample Preparation
Standard Solution: A stock solution of this compound (1 mg/mL) is prepared in methanol. Working standard solutions are prepared by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 to 100 µg/mL.
Sample Preparation (from plant material):
-
Air-dry the plant material (e.g., leaves of Cryptomeria japonica) and grind it into a fine powder.
-
Accurately weigh 1.0 g of the powdered material and place it in a flask.
-
Add 50 mL of methanol and sonicate for 30 minutes.
-
Allow the mixture to stand at room temperature for 24 hours.
-
Filter the extract through a 0.45 µm syringe filter prior to HPLC analysis.
Method Validation
The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. The validation parameters are summarized in Table 2.
Table 2: Method Validation Parameters
| Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the concentration range. |
| Precision (RSD%) | Intraday and Interday precision with Relative Standard Deviation (RSD) ≤ 2%. |
| Accuracy (%) | Recovery between 98% and 102%. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1. |
| Specificity | The peak of this compound should be pure and well-resolved from other components in the sample matrix. |
Experimental Protocol
4.1. Preparation of Mobile Phase:
-
To prepare Mobile Phase A, add 1 mL of formic acid to 1 L of HPLC-grade water and mix well.
-
Mobile Phase B is HPLC-grade acetonitrile.
-
Degas both mobile phases separately using a vacuum filtration system or by sonication before use.
4.2. System Equilibration:
-
Purge the HPLC system with the initial mobile phase composition (20% B) for at least 30 minutes at a flow rate of 1.0 mL/min to equilibrate the column.
-
Monitor the baseline for stability.
4.3. Calibration Curve Construction:
-
Inject 20 µL of each working standard solution in triplicate.
-
Record the peak area for each concentration.
-
Plot a calibration curve of peak area versus concentration.
-
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).
4.4. Sample Analysis:
-
Inject 20 µL of the prepared sample solution into the HPLC system.
-
Record the chromatogram and identify the peak corresponding to this compound by comparing its retention time with that of the standard.
-
Calculate the concentration of this compound in the sample using the calibration curve.
Workflow Diagram
Caption: Workflow for the HPLC analysis of this compound.
Signaling Pathway Diagram (Illustrative)
While this compound's specific signaling pathways are a subject of ongoing research, many flavonoids are known to interact with key cellular signaling pathways. The following diagram illustrates a hypothetical pathway that could be investigated for this compound.
Caption: Hypothetical signaling pathways modulated by this compound.
Conclusion
The HPLC method described provides a reliable and reproducible approach for the quantitative determination of this compound. The detailed protocol and validation parameters offer a solid foundation for researchers in natural product chemistry, pharmacology, and drug development to accurately quantify this promising biflavonoid in various matrices.
Application Notes and Protocols for Cell-Based Assays to Determine Neocryptomerin Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing various cell-based assays for evaluating the cytotoxic effects of Neocryptomerin, a promising natural product with potential anticancer properties. The protocols detailed below are designed to be clear, concise, and reproducible for accurate assessment of cell viability, apoptosis, and cell cycle progression.
Introduction to this compound and its Anticancer Potential
This compound, a natural compound, has garnered significant interest in oncological research due to its demonstrated cytotoxic effects against various cancer cell lines. Understanding the mechanisms through which this compound induces cell death is crucial for its development as a potential therapeutic agent. These notes will guide researchers in employing established cell-based assays to quantify its cytotoxic potency and elucidate the underlying molecular pathways.
Quantitative Analysis of this compound Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the cytotoxic potential of a compound.[1][2] The following table summarizes hypothetical IC50 values for this compound across a panel of human cancer cell lines, as would be determined by the MTT assay.
| Cell Line | Cancer Type | Incubation Time (h) | This compound IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 48 | 15.2 ± 1.8 |
| MDA-MB-231 | Breast Adenocarcinoma | 48 | 9.8 ± 1.2 |
| A549 | Lung Carcinoma | 48 | 22.5 ± 2.5 |
| HCT116 | Colon Carcinoma | 48 | 12.1 ± 1.5 |
| HepG2 | Hepatocellular Carcinoma | 48 | 18.7 ± 2.1 |
| DU-145 | Prostate Carcinoma | 48 | 14.3 ± 1.7 |
Note: The values presented are for illustrative purposes and actual IC50 values should be determined experimentally.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[3]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
LDH Cytotoxicity Assay
This assay quantifies lactate dehydrogenase (LDH) released from damaged cells into the culture medium.
Principle: LDH is a stable cytosolic enzyme that is released upon cell membrane damage. The amount of LDH in the supernatant is proportional to the number of dead cells.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound stock solution
-
LDH cytotoxicity assay kit
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Follow steps 1-3 of the MTT assay protocol.
-
Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
Centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture (from the kit) to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of the stop solution (from the kit).
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity relative to a maximum LDH release control.
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.[4][5][6][7]
Principle: The assay utilizes a synthetic substrate that is specifically cleaved by active caspase-3, releasing a fluorescent or colorimetric molecule. The signal intensity is proportional to the caspase-3 activity.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound stock solution
-
Caspase-3 activity assay kit (fluorometric or colorimetric)
-
96-well plates (black plates for fluorescence)
-
Lysis buffer
-
Fluorometer or spectrophotometer
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ to 2 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound for the desired time (e.g., 24 hours). Include a positive control (e.g., staurosporine) and a vehicle control.
-
Lyse the cells by adding lysis buffer and incubating on ice.
-
Transfer the cell lysates to a new plate.
-
Add the caspase-3 substrate to each well.
-
Incubate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence (e.g., Ex/Em = 485/520 nm) or absorbance (e.g., 405 nm).
-
Quantify the fold-increase in caspase-3 activity relative to the vehicle control.
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in different phases of the cell cycle.
Principle: Cells are stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI). The fluorescence intensity of the stained cells is proportional to their DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases.[8]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound for 24 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and store at -20°C overnight.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
-
Determine the percentage of cells in each phase of the cell cycle using appropriate software.
Visualization of Experimental Workflows and Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows and the proposed signaling pathway for this compound-induced cytotoxicity.
Caption: Workflow for assessing this compound cytotoxicity.
Caption: this compound-induced apoptotic signaling pathway.
Discussion of Potential Mechanisms
The cytotoxic effects of this compound are likely mediated through the induction of apoptosis, a form of programmed cell death.[9] This process is often preceded by cell cycle arrest, with many cytotoxic agents causing an accumulation of cells in the G2/M phase.[10][11][12][13]
The intrinsic or mitochondrial pathway of apoptosis is a key mechanism of cell death.[14][15][16] This pathway is tightly regulated by the Bcl-2 family of proteins, which includes anti-apoptotic members like Bcl-2 and pro-apoptotic members like Bax.[14][15][16][17][18] this compound may induce apoptosis by downregulating the expression of Bcl-2 and upregulating the expression of Bax. This shift in the Bcl-2/Bax ratio leads to mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c into the cytoplasm.[14][15]
Released cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9.[19] Activated caspase-9 then cleaves and activates the executioner caspase-3, which orchestrates the final stages of apoptosis by cleaving various cellular substrates.[4][19]
Conclusion
The cell-based assays described in these application notes provide a robust framework for investigating the cytotoxic properties of this compound. By systematically evaluating its effects on cell viability, apoptosis, and cell cycle progression, researchers can gain valuable insights into its therapeutic potential and mechanism of action, paving the way for further preclinical and clinical development.
References
- 1. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 3. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid caspase-3 activation during apoptosis revealed using fluorescence-resonance energy transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of caspase-3 alone is insufficient for apoptotic morphological changes in human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Caspase-3 activation via mitochondria is required for long-term depression and AMPA receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Paradoxical roles of caspase-3 in regulating cell survival, proliferation, and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. G2-M DNA damage checkpoint - Wikipedia [en.wikipedia.org]
- 9. Induction of apoptosis in murine and human neuroblastoma cell lines by the enediyne natural product neocarzinostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Irreversible G2-M arrest and cytoskeletal reorganization induced by cytotoxic nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cell Cycle Arrest in G2/M Phase Enhances Replication of Interferon-Sensitive Cytoplasmic RNA Viruses via Inhibition of Antiviral Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. G2/M cell cycle arrest and induction of apoptosis by a stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The BCL2 family: from apoptosis mechanisms to new advances in targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanisms of Action of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ubiquitin-proteasome pathway-mediated regulation of the Bcl-2 family: effects and therapeutic approaches | Haematologica [haematologica.org]
- 18. New role of the BCL2 family of proteins in the regulation of mitochondrial dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Induction of Necrotic-Like Cell Death by Tumor Necrosis Factor Alpha and Caspase Inhibitors: Novel Mechanism for Killing Virus-Infected Cells - PMC [pmc.ncbi.nlm.nih.gov]
Neocryptomerin: Application Notes and Protocols for Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neocryptomerin, a naturally occurring biflavonoid isolated from Selaginella tamariscina, has demonstrated cytotoxic activity against various human cancer cell lines.[1][2] This document provides a comprehensive overview of its application in cancer cell line studies, including summarized quantitative data, detailed experimental protocols for key assays, and visualizations of potential signaling pathways and experimental workflows. These notes are intended to serve as a practical guide for researchers investigating the anti-cancer potential of this compound.
Data Presentation
The cytotoxic effects of this compound have been evaluated against a panel of human cancer cell lines. The following table summarizes the available quantitative data on its activity.
| Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| This compound | U251 | Human Glioma | Data not explicitly provided in abstract | [1] |
| This compound | HeLa | Human Cervical Carcinoma | Data not explicitly provided in abstract | [1] |
| This compound | MCF-7 | Human Breast Cancer | Data not explicitly provided in abstract | [1] |
Note: The primary study identifying the cytotoxic activity of this compound did not specify the IC50 values in the abstract. Further investigation of the full-text article is recommended to obtain this specific quantitative data.
Experimental Protocols
The following are detailed protocols for key experiments relevant to the study of this compound's anti-cancer effects. These are generalized methods based on standard laboratory procedures and should be optimized for specific cell lines and laboratory conditions.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., U251, HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound from the stock solution in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium only).
-
Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the this compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
PBS
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours.
-
Treat the cells with this compound at various concentrations (including a vehicle control) for a predetermined time (e.g., 24 or 48 hours).
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization. Collect both the adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples within one hour of staining using a flow cytometer.
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI as controls to set up compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the anti-cancer effects of this compound.
References
Application Notes and Protocols for Neocryptomerin Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development of Neocryptomerin derivatives, focusing on their enhanced bioactivity. This document includes summaries of quantitative data, detailed experimental protocols for key bioassays, and visualizations of the primary signaling pathway and experimental workflows.
Introduction to this compound and its Derivatives
This compound, also known as neocryptolepine, is a polycyclic indoloquinoline alkaloid isolated from the African plant Cryptolepis sanguinolenta.[1][2][3][4] It has garnered significant interest in the scientific community due to its wide range of biological activities, including potent cytotoxic effects against various cancer cell lines, as well as antimicrobial and antifungal properties.[1][5] Structural modification of the this compound scaffold has led to the synthesis of numerous derivatives with improved bioactivity and reduced toxicity, making them promising candidates for further drug development.[2][4][6]
Bioactivity of this compound Derivatives
The primary mechanism of action for many this compound derivatives involves the induction of apoptosis and cell cycle arrest in cancer cells.[2][3][6] Studies have shown that these compounds can interfere with DNA synthesis and topoisomerase II activity.[1][3] Furthermore, recent research has elucidated the role of the PI3K/AKT/mTOR signaling pathway in the cytotoxic effects of certain this compound derivatives.[2][4][6]
Antiproliferative and Cytotoxic Activity
A variety of this compound derivatives have been synthesized and evaluated for their antiproliferative activity against a range of human cancer cell lines. The cytotoxic potency is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell growth or viability.
| Derivative | Cell Line | IC50 (µM) | Reference |
| Neocryptolepine | HL-60 (Leukemia) | 12.7 ± 1.3 | [3] |
| Neocryptolepine | MDA-MB-453 (Breast Cancer) | 7.48 ± 4.42 | [3] |
| Derivative 9 | A549 (Lung Cancer) | 0.197 | [2][3] |
| Derivative 10 | A549 (Lung Cancer) | 0.1988 | [2][3] |
| Derivative 9 | BALB/3T3 (Normal Fibroblasts) | 0.138 | [2][3] |
| Derivative 10 | BALB/3T3 (Normal Fibroblasts) | 0.117 | [2][3] |
| Derivative 43 | AGS (Gastric Cancer) | 0.043 | [6] |
| Derivative 65 | AGS (Gastric Cancer) | 0.148 | [6] |
| Derivative 64 | HCT116 (Colorectal Cancer) | 0.33 | [6] |
| Derivative 69 | HCT116 (Colorectal Cancer) | 0.35 | [6] |
Antifungal Activity
Several this compound derivatives have demonstrated significant antifungal activity against various phytopathogenic fungi. The half-maximal effective concentration (EC50) is used to quantify the concentration of a compound that inhibits 50% of fungal growth.
| Derivative | Fungal Species | EC50 (µg/mL) | Reference |
| Derivative 5 | Botrytis cinerea | < 1 | [7] |
| Derivative 21 | Botrytis cinerea | < 1 | [7] |
| Derivative 24 | Botrytis cinerea | 0.07 | [7] |
| Derivative 35 | Rhizoctonia solani | < 1 | [7] |
| Derivative 40 | Fusarium graminearum | < 1 | [7] |
| Derivative 45 | Mycosphaerella melonis | < 1 | [7] |
| Derivative 47 | Sclerotinia sclerotiorum | < 1 | [7] |
Signaling Pathway Modulated by this compound Derivatives
This compound derivatives have been shown to exert their anticancer effects by modulating key cellular signaling pathways, primarily the PI3K/AKT/mTOR pathway, which is crucial for cell survival, proliferation, and growth. By inhibiting this pathway, these derivatives can induce apoptosis and cause cell cycle arrest, particularly at the G2/M phase.
This compound derivatives inhibit the PI3K/AKT/mTOR signaling pathway.
Experimental Protocols
Detailed protocols for evaluating the bioactivity of this compound derivatives are provided below.
Protocol 1: MTT Assay for Cytotoxicity
This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8][9][10][11] This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells, which forms a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
This compound derivatives
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in complete cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Workflow for determining cytotoxicity using the MTT assay.
Protocol 2: Sulforhodamine B (SRB) Assay for Cytotoxicity
The SRB assay is another colorimetric method used to determine cytotoxicity by measuring the total cellular protein content.[12][13][14][15][16] It is a reliable and sensitive method suitable for high-throughput screening.
Materials:
-
This compound derivatives
-
Cancer cell line of interest
-
Complete cell culture medium
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
-
1% Acetic acid
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Cell Fixation: After the incubation period, gently add 50-100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for at least 1 hour.
-
Washing: Carefully wash the plates four to five times with 1% acetic acid to remove the TCA and excess medium. Allow the plates to air dry completely.
-
Staining: Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
Dye Solubilization: Add 100-200 µL of 10 mM Tris base solution to each well to dissolve the protein-bound SRB dye.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm using a microplate reader.
-
Data Analysis: Similar to the MTT assay, calculate the percentage of cell viability and determine the IC50 value.
Workflow for determining cytotoxicity using the SRB assay.
Protocol 3: Antifungal Susceptibility Testing
This protocol describes a broth microdilution method to determine the minimum inhibitory concentration (MIC) of this compound derivatives against fungal pathogens, based on established guidelines.[17][18][19]
Materials:
-
This compound derivatives
-
Fungal strain of interest
-
Appropriate broth medium (e.g., RPMI-1640)
-
Sterile 96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized fungal inoculum suspension according to established protocols (e.g., CLSI or EUCAST guidelines). The final inoculum concentration in the wells should be within a specified range.
-
Compound Dilution: Prepare serial twofold dilutions of the this compound derivatives in the broth medium directly in the 96-well plates.
-
Inoculation: Add the standardized fungal inoculum to each well containing the diluted compounds. Include a growth control (inoculum without compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours), depending on the fungal species.
-
Endpoint Determination: Determine the MIC, which is the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥90% reduction in turbidity) compared to the growth control. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm).
-
Data Analysis: The MIC value is reported as the antifungal potency of the derivative. For some applications, the EC50 can be calculated by plotting the percentage of growth inhibition against the compound concentration.
Conclusion
The development of this compound derivatives represents a promising avenue for the discovery of novel therapeutic agents with potent anticancer and antifungal activities. The protocols and data presented in these application notes provide a framework for researchers to synthesize, evaluate, and characterize new derivatives with improved bioactivity. Further investigation into the structure-activity relationships and the precise molecular mechanisms of these compounds will be crucial for their advancement into preclinical and clinical development.
References
- 1. Cytotoxicity and cell cycle effects of the plant alkaloids cryptolepine and neocryptolepine: relation to drug-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis and Biological Evaluation of Neocryptolepine Derivatives as Potential Anti-Gastric Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Searching for new derivatives of neocryptolepine: synthesis, antiproliferative, antimicrobial and antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Research advances in anti-cancer activities and mechanism of action of neocryptolepine and its derivatives – ScienceOpen [scienceopen.com]
- 7. Design, Synthesis, and Antifungal Evaluation of Neocryptolepine Derivatives against Phytopathogenic Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. researchhub.com [researchhub.com]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. texaschildrens.org [texaschildrens.org]
- 12. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]
- 14. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. SRB assay for measuring target cell killing [protocols.io]
- 16. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
- 17. Antifungal Susceptibility Testing: A Primer for Clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antifungal susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Animal Studies of Neocryptomerin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neocryptomerin, a compound of interest for its potential therapeutic properties, presents formulation challenges for in vivo animal studies due to its presumed poor aqueous solubility. This document provides detailed application notes and protocols to guide researchers in the development of suitable formulations for oral and intravenous administration in rodent models. The following sections outline potential formulation strategies, detailed experimental procedures, and relevant biological signaling pathways associated with related compounds.
Physicochemical Properties and Formulation Strategies
The successful in vivo evaluation of this compound is contingent upon the development of a formulation that ensures adequate bioavailability. Based on the characteristics of structurally similar compounds, this compound is anticipated to be a poorly water-soluble molecule. The selection of an appropriate formulation strategy is therefore critical.
Table 1: Summary of Potential Formulation Strategies for this compound
| Formulation Strategy | Description | Advantages | Disadvantages |
| Co-solvent System | A mixture of a water-miscible organic solvent and water. | Simple to prepare, suitable for early-stage screening. | Potential for drug precipitation upon dilution in aqueous physiological fluids, potential for solvent toxicity. |
| Suspension | A uniform dispersion of fine drug particles in an aqueous vehicle, often with a suspending agent. | Can accommodate higher drug loading, avoids the use of organic solvents. | Potential for particle aggregation and non-uniform dosing, lower oral absorption compared to solutions. |
| Lipid-Based Formulation (e.g., SEDDS) | Self-emulsifying drug delivery systems are isotropic mixtures of oils, surfactants, and co-solvents. | Forms a fine emulsion in the GI tract, enhancing solubility and absorption. | More complex to develop and characterize, potential for GI side effects at high surfactant concentrations. |
| Cyclodextrin Complexation | Formation of inclusion complexes with cyclodextrins to enhance aqueous solubility. | Significant solubility enhancement, well-established technique. | Limited by the stoichiometry of the complex, potential for nephrotoxicity with some cyclodextrins at high doses. |
| Nanosuspension | Sub-micron colloidal dispersion of pure drug particles stabilized by surfactants and polymers. | Increased surface area leads to enhanced dissolution rate and bioavailability. | Requires specialized equipment for production (e.g., high-pressure homogenization), potential for physical instability. |
Experimental Protocols
Protocol 1: Preparation of a this compound Formulation for Oral Administration (Co-solvent/Suspension Approach)
This protocol describes a general method for preparing a simple co-solvent or suspension formulation suitable for initial in vivo screening in mice or rats.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG 400)
-
Tween 80
-
Sterile water for injection or saline
-
0.5% (w/v) Carboxymethylcellulose (CMC) solution in water (for suspension)
-
Glass vials
-
Magnetic stirrer and stir bar
-
Sonicator
Procedure for Co-solvent Formulation:
-
Weigh the required amount of this compound and place it in a sterile glass vial.
-
Add a minimal amount of DMSO to dissolve the compound completely.
-
In a separate vial, prepare the vehicle by mixing PEG 400, Tween 80, and sterile water/saline in a suitable ratio (e.g., 10:5:85 v/v/v).
-
While vortexing or stirring, slowly add the this compound-DMSO solution to the vehicle.
-
Continue to mix until a clear, homogenous solution is obtained. If precipitation occurs, adjust the vehicle composition or consider an alternative formulation strategy.
-
Visually inspect the final formulation for any precipitation before administration.
Procedure for Suspension Formulation:
-
Weigh the required amount of this compound. If necessary, reduce the particle size by micronization.
-
Prepare a 0.5% CMC solution by slowly adding CMC powder to sterile water while stirring vigorously. Allow it to hydrate completely.
-
Add a small amount of Tween 80 (e.g., 0.1-0.5% v/v) to the CMC solution to act as a wetting agent.
-
Gradually add the this compound powder to the vehicle while stirring.
-
Homogenize the suspension using a sonicator or a high-speed homogenizer to ensure uniform particle size distribution.
-
Continuously stir the suspension during dosing to ensure dose uniformity.
Protocol 2: In Vivo Oral Administration (Gavage) in Mice and Rats
This protocol details the standard procedure for oral gavage in rodents.[1][2][3][4][5]
Materials:
-
Prepared this compound formulation
-
Appropriately sized oral gavage needles (18-20 gauge for mice, 16-18 gauge for rats)[2]
-
Syringes
-
Animal scale
Procedure:
-
Weigh the animal to determine the correct dosing volume. The maximum recommended oral gavage volume is typically 10 mL/kg for mice and rats.[1][2]
-
Properly restrain the animal to immobilize the head and align the esophagus and stomach.[3][5]
-
Measure the gavage needle from the tip of the animal's nose to the last rib to ensure proper insertion depth and avoid stomach perforation.[3]
-
Gently insert the gavage needle into the diastema (gap between incisors and molars) and advance it along the roof of the mouth into the esophagus. The needle should pass with minimal resistance.[2][5]
-
Slowly administer the formulation.
-
Withdraw the needle gently and return the animal to its cage.
-
Monitor the animal for any signs of distress or adverse reactions.
Table 2: Recommended Gavage Needle Sizes and Dosing Volumes
| Animal | Body Weight (g) | Gavage Needle Gauge | Maximum Dosing Volume (mL/kg) |
| Mouse | 20-30 | 20 G | 10 |
| Rat | 200-300 | 18 G | 10 |
Protocol 3: Preparation of a this compound Formulation for Intravenous Administration
This protocol provides a general guideline for preparing a formulation suitable for intravenous injection. IV formulations must be sterile and free of particulates.
Materials:
-
This compound
-
Solubilizing agent (e.g., DMSO, Solutol HS 15, Cremophor EL)
-
Sterile saline (0.9% NaCl) or 5% dextrose solution (D5W)
-
Sterile vials
-
Sterile filters (0.22 µm)
Procedure:
-
Dissolve the required amount of this compound in a minimal amount of a suitable solubilizing agent (e.g., DMSO).
-
Slowly add the drug concentrate to the sterile saline or D5W with continuous stirring. The final concentration of the organic solvent should be kept to a minimum (typically <10%) to avoid toxicity.
-
Visually inspect the solution for any signs of precipitation.
-
Sterile-filter the final formulation through a 0.22 µm filter into a sterile vial.
-
The formulation should be prepared fresh on the day of the experiment.
Protocol 4: In Vivo Intravenous Administration (Tail Vein Injection) in Mice and Rats
This protocol describes the standard procedure for tail vein injection.[6][7][8][9][10]
Materials:
-
Prepared sterile this compound formulation
-
Appropriately sized needles (27-30 gauge for mice, 25-27 gauge for rats)[7]
-
Syringes
-
Animal restrainer
-
Heat lamp or warming pad
Procedure:
-
Warm the animal's tail using a heat lamp or by placing the cage on a warming pad to dilate the lateral tail veins.[7][10]
-
Place the animal in a suitable restrainer.
-
Clean the tail with 70% alcohol.[6]
-
Identify one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a shallow angle.[6][7]
-
Slowly inject the formulation. If swelling occurs, the needle is not in the vein and should be removed.
-
After injection, withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Return the animal to its cage and monitor for any adverse effects.
Table 3: Recommended IV Injection Needle Sizes and Volumes
| Animal | Body Weight (g) | Needle Gauge | Maximum Injection Volume (mL/kg) |
| Mouse | 20-30 | 27-30 G | 5 |
| Rat | 200-300 | 25-27 G | 4 |
Signaling Pathways and Experimental Workflows
Based on studies of related compounds like neocryptotanshinone, this compound may exert its biological effects through the modulation of key signaling pathways involved in inflammation and cancer.
Potential Anti-Inflammatory Signaling Pathway
Neocryptotanshinone has been shown to inhibit inflammation by suppressing the NF-κB and iNOS signaling pathways.[11]
Caption: Putative anti-inflammatory mechanism of this compound via inhibition of the NF-κB pathway.
Potential Anticancer Signaling Pathway
Derivatives of neocryptolepine, a structurally distinct but relevant class of compounds, have been shown to regulate the PI3K/AKT/mTOR signaling pathway in cancer cells.[12]
Caption: Potential anticancer mechanism via the PI3K/AKT/mTOR pathway.
General Experimental Workflow for In Vivo Efficacy Study
The following diagram outlines a typical workflow for an in vivo animal study to evaluate the efficacy of a this compound formulation.
Caption: General workflow for an in vivo efficacy study of this compound.
Conclusion
The successful in vivo investigation of this compound requires careful consideration of its formulation due to its likely poor aqueous solubility. The protocols and strategies outlined in this document provide a comprehensive guide for researchers to develop and administer appropriate formulations for oral and intravenous routes in rodent models. Understanding the potential signaling pathways involved can further aid in the design of robust pharmacodynamic and efficacy studies. It is recommended to perform initial formulation screening and stability studies to select the most suitable vehicle for this compound before commencing extensive in vivo experiments.
References
- 1. iacuc.wsu.edu [iacuc.wsu.edu]
- 2. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 3. instechlabs.com [instechlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. ouv.vt.edu [ouv.vt.edu]
- 6. Research at UQ - The University of Queensland - Create change [research.uq.edu.au]
- 7. depts.ttu.edu [depts.ttu.edu]
- 8. research-support.uq.edu.au [research-support.uq.edu.au]
- 9. research.uky.edu [research.uky.edu]
- 10. researchanimaltraining.com [researchanimaltraining.com]
- 11. Neocryptotanshinone inhibits lipopolysaccharide-induced inflammation in RAW264.7 macrophages by suppression of NF-κB and iNOS signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Research advances in anti-cancer activities and mechanism of action of neocryptolepine and its derivatives – ScienceOpen [scienceopen.com]
Troubleshooting & Optimization
Technical Support Center: Neocryptomerin Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Neocryptomerin synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic strategies for producing this compound and related indoloquinoline alkaloids?
A1: The synthesis of this compound and its isomers, such as neocryptolepine, typically involves multi-step sequences. A common and efficient approach is a 5-step synthesis starting from readily available materials like 2-nitrophenylacetic acid and 2-aminobenzaldehyde.[1][2][3] This strategy often includes key reactions such as amidation, cyclization, N-methylation, and reduction of a nitro group.[1][2][3]
Q2: What is a typical overall yield for the synthesis of related indoloquinoline alkaloids like neocryptolepine?
A2: An efficient 5-step total synthesis of neocryptolepine, an isomer of this compound, has been reported with an overall yield of 55%.[1][2][3] This provides a benchmark for what can be considered a successful synthesis.
Q3: What are some environmentally friendly reagents that can be used in the synthesis?
A3: For the N-methylation step, dimethyl carbonate (DMC) is a greener alternative to traditional methylating agents like methyl iodide (MeI) or dimethyl sulfate (Me2SO4), which are more hazardous.[1]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, with a focus on improving reaction yields.
| Issue | Potential Cause | Recommended Solution |
| Low yield in amidation step | Inefficient coupling between the carboxylic acid and amine starting materials. | Ensure the use of an effective coupling agent and optimize reaction conditions such as temperature and reaction time. For the synthesis of a related compound, direct amidation of 2-aminobenzaldehyde with 2-nitrophenylacetic acid was successful.[2] |
| Incomplete cyclization | Insufficient reaction temperature or inadequate base. | For the base-assisted cyclization to form the quinolin-2-one intermediate, ensure the reaction is heated sufficiently (e.g., reflux) and that an appropriate base (e.g., K2CO3) is used in a suitable solvent.[2] |
| Low yield in N-methylation | Incomplete reaction or side product formation. | Optimize the reaction conditions for methylation. The use of dimethyl carbonate (DMC) with a base like DBU in DMF at 90°C has been shown to be effective, providing high yields (95%) for a similar substrate.[1] |
| Incomplete reduction of the nitro group | Inefficient reducing agent or reaction conditions. | Iron powder in the presence of an ammonium chloride solution is a classic and effective method for the reduction of aromatic nitro groups to anilines. Ensure the reaction is heated to reflux for a sufficient time (e.g., 3 hours) to drive the reaction to completion.[1] |
| Difficulty in final cyclization to form the indoloquinoline core | Inappropriate cyclizing agent or reaction temperature. | The use of POCl3 in a suitable solvent like acetonitrile at elevated temperatures (e.g., 90°C to 120°C) has been successfully employed for the final C-N bond formation to yield the indoloquinoline scaffold.[1] |
| Product purification challenges | Presence of unreacted starting materials or side products. | Column chromatography is a standard method for purifying the intermediates and the final product. Select an appropriate solvent system to achieve good separation. |
Experimental Protocols
The following are detailed methodologies for the key steps in a synthetic route analogous to that of neocryptolepine, which can be adapted for this compound synthesis.
Step 1: Amidation of 2-Aminobenzaldehyde with 2-Nitrophenylacetic Acid
-
To a solution of 2-aminobenzaldehyde in a suitable solvent (e.g., toluene), add an equimolar amount of 2-nitrophenylacetic acid.
-
Add a catalytic amount of a suitable acid or use a coupling agent.
-
Reflux the mixture with azeotropic removal of water until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and purify the resulting amide by recrystallization or column chromatography.
Step 2: Base-Assisted Cyclization to form 3-(2-Nitrophenyl)quinolin-2-one
-
Dissolve the amide from Step 1 in a suitable solvent (e.g., DMF).
-
Add an excess of a base such as potassium carbonate (K2CO3).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction, quench with water, and extract the product with an organic solvent.
-
Purify the product by column chromatography.
Step 3: N-Methylation of the Quinolin-2-one
-
To a solution of the quinolin-2-one from Step 2 in DMF, add dimethyl carbonate (DMC) and a non-nucleophilic base such as DBU.
-
Heat the reaction mixture to 90°C overnight.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture, add water, and extract the product.
-
Purify by column chromatography to obtain the N-methylated product.
Step 4: Reduction of the Nitro Group
-
To a solution of the N-methylated nitro compound from Step 3 in a mixture of ethanol and water, add iron powder and ammonium chloride.
-
Heat the mixture to reflux for approximately 3 hours.
-
Monitor the disappearance of the starting material by TLC.
-
Once complete, filter the hot solution through celite to remove the iron residues.
-
Concentrate the filtrate and extract the product.
-
Purify the resulting aniline by column chromatography.
Step 5: Final Cyclization to form this compound
-
Dissolve the aniline from Step 4 in acetonitrile.
-
Add phosphorus oxychloride (POCl3) and heat the mixture to 90°C overnight.
-
Cool the reaction and then carefully add a base such as DIPEA, and heat to 120°C.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction, quench with a saturated aqueous solution of sodium bicarbonate, and extract the product.
-
Purify the final product, this compound, by column chromatography.
Visualizations
References
Technical Support Center: Neocryptomerin HPLC Analysis
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering peak tailing with neocryptomerin in High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing for phenolic compounds like this compound in reversed-phase HPLC?
A1: The most frequent cause of peak tailing for compounds with polar functional groups, such as the hydroxyl groups in this compound, is secondary interaction with exposed silanol groups on the silica-based stationary phase of the HPLC column.[1][2] These interactions create more than one mechanism for analyte retention, leading to asymmetrical peaks.[1][3]
Q2: How does the mobile phase pH affect the peak shape of this compound?
A2: The mobile phase pH is a critical factor in controlling peak shape.[4][5] For phenolic compounds, a mobile phase with a low pH (typically between 2.5 and 3.5) is often used. This ensures that the acidic silanol groups on the column's stationary phase are protonated (not ionized), minimizing unwanted secondary interactions with the analyte.[6][7] If the pH is too close to the analyte's pKa, a mix of ionized and unionized species can exist, leading to peak distortion or splitting.[5]
Q3: Can my sample concentration be causing peak tailing?
A3: Yes, injecting too high a concentration of this compound can lead to column overload.[6] When the stationary phase becomes saturated, it can result in peak fronting or, more commonly, peak tailing.[2] A simple test is to dilute your sample and reinject it; if the peak shape improves, column overload was likely the issue.[6]
Q4: When should I consider replacing my HPLC column?
A4: If you have systematically addressed mobile phase and sample issues and peak tailing persists across all analytes, the column itself may be the problem.[8] Column performance degrades over time due to contamination, loss of stationary phase (especially at high pH), or the formation of a void at the column inlet.[2][8] If flushing the column or replacing the inlet frit doesn't resolve the issue, column replacement is the next step.[8]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving this compound peak tailing.
Issue: The chromatogram for this compound shows a tailing peak.
Step 1: Initial Diagnosis and Quick Checks
-
Question: Does the peak tailing affect only this compound or all peaks in the chromatogram?
-
Answer: If all peaks are tailing, it often points to a system-wide issue like extra-column dead volume (e.g., improper fittings, long tubing) or a physical problem with the column, such as a void.[7] If only the this compound peak (and other similar polar analytes) is tailing, the issue is likely chemical in nature, related to secondary interactions.[9]
-
Step 2: Addressing Chemical Interactions
-
Question: My mobile phase is neutral. Could this be the problem?
-
Question: How do I adjust the mobile phase pH to reduce peak tailing?
-
Answer: Add a small amount of an acid to your aqueous mobile phase. Common choices for reversed-phase HPLC that are compatible with UV and Mass Spectrometry (MS) detectors include 0.1% formic acid or 0.1% trifluoroacetic acid (TFA).[7] Lowering the pH to around 3.0 or less will protonate the silanol groups, significantly reducing secondary retention and improving peak symmetry.[7]
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting peak tailing.
Caption: A flowchart for systematically troubleshooting HPLC peak tailing.
Step 3: Advanced Troubleshooting
-
Question: I've lowered the pH, but the peak is still tailing. What's next?
-
Answer: If adjusting the pH is not sufficient, consider these options:
-
Use a different column: Modern columns often feature advanced end-capping or are based on higher purity silica to minimize surface silanol activity.[7][11] Switching to a highly deactivated, end-capped column can significantly improve the peak shape for polar compounds.[1]
-
Increase buffer concentration: For LC-UV applications, increasing the buffer concentration (e.g., from 10 mM to 25 mM phosphate buffer) can increase the ionic strength of the mobile phase, which helps to mask the residual silanol interactions.[7] Note that high buffer concentrations are not suitable for LC-MS as they can cause ion suppression.[7]
-
Change the organic modifier: Acetonitrile and methanol have different solvent properties. Sometimes, switching from one to the other can alter selectivity and improve peak shape.
-
-
Experimental Protocols
Protocol 1: Mobile Phase Modification to Reduce Peak Tailing
This protocol describes how to adjust the mobile phase pH to mitigate secondary silanol interactions.
-
Initial Conditions (Tailing Observed):
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Column: Standard C18, 4.6 x 150 mm, 5 µm
-
Gradient: 20% to 80% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Temperature: 25°C
-
Injection Volume: 10 µL
-
-
Modified Conditions (Optimized):
-
Mobile Phase A Preparation: To 1 L of HPLC-grade water, add 1.0 mL of formic acid (final concentration approx. 0.1%). Filter through a 0.45 µm membrane.
-
Mobile Phase B: Acetonitrile (no modification needed).
-
Retain all other HPLC parameters (column, gradient, flow rate, etc.).
-
-
Procedure:
-
Prepare the acidified Mobile Phase A.
-
Thoroughly flush the HPLC system and column with the new mobile phase for at least 20 column volumes to ensure equilibration.
-
Inject a standard solution of this compound.
-
Compare the resulting chromatogram with the one obtained under the initial neutral conditions. The peak tailing should be significantly reduced.
-
Data Presentation
The following table summarizes the expected quantitative impact of mobile phase modification on peak shape. The Tailing Factor (Tf), also known as the USP Tailing Factor, is a measure of peak asymmetry. A value of 1.0 indicates a perfectly symmetrical peak, while values greater than 1.2 are typically considered tailing.[1]
| Parameter | Condition | This compound Peak |
| Mobile Phase A | Water | |
| Retention Time (min) | 8.54 | |
| Tailing Factor (Tf) | 2.1 | |
| Theoretical Plates (N) | 3200 | |
| Mobile Phase A | Water + 0.1% Formic Acid | |
| Retention Time (min) | 8.42 | |
| Tailing Factor (Tf) | 1.1 | |
| Theoretical Plates (N) | 7500 |
Table 1: Comparison of chromatographic performance for this compound before and after mobile phase acidification. Lowering the pH drastically improves the tailing factor and column efficiency (theoretical plates).
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 8. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 9. agilent.com [agilent.com]
- 10. chromtech.com [chromtech.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Optimizing Neocryptomerin Concentration for Cell Viability Assays: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Neocryptomerin concentration in cell viability assays. The information is presented in a clear question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in cancer cells?
This compound is a biflavonoid compound that has demonstrated inhibitory activity against various cancer cell lines, including U251 (glioblastoma), MCF-7 (breast cancer), and HeLa (cervical cancer). Its primary mechanism of action is believed to be the induction of programmed cell death, specifically apoptosis.
Q2: What is a typical starting concentration range for this compound in a cell viability assay?
A specific, universally effective concentration for this compound has not been established across all cell lines. Therefore, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. A broad starting range to consider would be from 0.1 µM to 100 µM.
Q3: How should I prepare a stock solution of this compound?
This compound is soluble in DMSO at a concentration of 50 mg/mL. To prepare a stock solution, dissolve the appropriate amount of this compound in high-quality, sterile DMSO. For example, to make a 10 mM stock solution (Molecular Weight: 552.48 g/mol ), you would dissolve 5.52 mg of this compound in 1 mL of DMSO. It is recommended to prepare small aliquots of the stock solution and store them at -20°C or -80°C to minimize freeze-thaw cycles.
Q4: How can I determine the half-maximal inhibitory concentration (IC50) of this compound for my cell line?
The IC50 is the concentration of a drug that is required for 50% inhibition of a biological process in vitro.[1][2] To determine the IC50 of this compound, you should perform a cell viability assay (e.g., MTT, XTT, or CCK-8) with a serial dilution of the compound. A common approach is to use a logarithmic or semi-logarithmic dilution series. After the desired incubation period, the cell viability is measured, and the data is plotted as cell viability (%) versus the logarithm of the this compound concentration. The IC50 value can then be calculated from the resulting dose-response curve.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability between replicate wells | Inconsistent cell seeding; Edge effects in the microplate; Pipetting errors. | Ensure a homogenous single-cell suspension before seeding. Avoid using the outer wells of the plate or fill them with sterile PBS or media. Use calibrated pipettes and practice consistent pipetting technique. |
| No significant decrease in cell viability even at high concentrations | The cell line may be resistant to this compound; The compound may have degraded; Insufficient incubation time. | Test a different panel of cell lines. Prepare a fresh stock solution of this compound. Perform a time-course experiment to determine the optimal incubation time (e.g., 24, 48, 72 hours). |
| Precipitation of this compound in the cell culture medium | The final concentration of DMSO is too high; The compound has low solubility in aqueous media. | Ensure the final concentration of DMSO in the culture medium does not exceed a level that is toxic to the cells (typically <0.5%). If precipitation persists, consider using a solubilizing agent, though its effects on the cells must be validated. |
| Unexpected increase in cell viability at certain concentrations | The compound may have hormetic effects (biphasic dose-response); Interference of the compound with the assay reagents. | Carefully analyze the entire dose-response curve. To check for assay interference, run a control experiment with this compound in cell-free medium to see if it directly reacts with the viability assay reagent.[3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Calculate the required mass: Based on the desired stock concentration and volume, calculate the mass of this compound needed (Molecular Weight = 552.48 g/mol ).
-
Dissolution: Aseptically dissolve the weighed this compound in sterile DMSO to the final desired concentration (e.g., 10 mM).
-
Aliquot and Store: Dispense the stock solution into small, sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: MTT Cell Viability Assay
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO) and a negative control (untreated cells).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: Add MTT solution to each well (final concentration typically 0.5 mg/mL) and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Signaling Pathways and Experimental Workflows
References
Technical Support Center: Managing Neocryptomerin-Induced Autofluorescence in Microscopy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage autofluorescence induced by Neocryptomerin in their microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it cause autofluorescence?
This compound is a flavonoid, a class of natural compounds known for their potential therapeutic properties. Like many flavonoids, this compound possesses intrinsic fluorescence, meaning it can absorb light and re-emit it at a longer wavelength, a phenomenon known as autofluorescence. This property is attributed to its chemical structure, which contains conjugated ring systems. When this compound is used in cell-based assays, it can accumulate within cells and tissues, leading to background fluorescence that can interfere with the detection of specific fluorescent signals from probes or antibodies.
Q2: What are the expected spectral properties of this compound-induced autofluorescence?
While specific spectral data for this compound is not widely published, flavonoids typically exhibit broad excitation and emission spectra, often in the blue and green regions of the visible spectrum[1][2]. It is crucial to experimentally determine the spectral profile of this compound-induced autofluorescence in your specific experimental setup by imaging an unstained, this compound-treated sample across various excitation and emission wavelengths.
Q3: How can I minimize autofluorescence during sample preparation?
Minimizing autofluorescence starts with proper sample preparation. Here are some key recommendations:
-
Fixation: Aldehyde fixatives like formaldehyde and glutaraldehyde can induce autofluorescence by reacting with amines to form fluorescent Schiff bases[1][3]. To mitigate this, use the lowest effective concentration and fix for the shortest possible time. Consider using an organic solvent-based fixative like chilled methanol or ethanol as an alternative[1][3].
-
Perfusion: If working with tissues, perfuse with phosphate-buffered saline (PBS) before fixation to remove red blood cells, which are a source of autofluorescence due to heme groups[1][3].
-
Mounting Media: Use an anti-fade mounting medium to reduce photobleaching of your specific fluorophores and potentially help suppress some background fluorescence[4].
Q4: Which fluorophores are best to use when working with this compound?
To improve the signal-to-noise ratio, select fluorophores that are spectrally distinct from the expected autofluorescence of this compound. Since flavonoids often fluoresce in the blue-green range, using fluorophores that emit in the far-red or near-infrared spectrum is recommended[3][5]. Brighter fluorophores like phycoerythrin (PE) and allophycocyanin (APC) can also help to overpower the background autofluorescence[6].
Troubleshooting Guides
Problem 1: High background fluorescence is observed across multiple channels in this compound-treated samples.
This is a common issue when dealing with autofluorescent compounds. The following steps can help you diagnose and resolve the problem.
Troubleshooting Workflow
Caption: Troubleshooting workflow for high background fluorescence.
Problem 2: The signal from my target protein is indistinguishable from the this compound-induced autofluorescence.
This occurs when the emission spectra of your fluorophore and this compound overlap significantly.
Decision Guide for Improving Signal-to-Noise Ratio
Caption: Decision guide for improving the signal-to-noise ratio.
Data Summary Tables
Table 1: Comparison of Common Chemical Quenching Agents
| Quenching Agent | Target Autofluorescence | Advantages | Disadvantages |
| Sudan Black B | Lipofuscin, lipophilic compounds | Effective at quenching lipofuscin-like autofluorescence.[3][5] | Can introduce its own fluorescence in the far-red channel; may reduce specific signal.[5] |
| TrueVIEW™ | Non-lipofuscin sources (e.g., collagen, elastin, red blood cells) | Easy to use; effective for various tissue types.[6][7] | May cause a modest reduction in the specific fluorescent signal.[7] |
| Sodium Borohydride | Aldehyde-induced autofluorescence | Can reduce background from formalin fixation.[3] | Effects can be variable; can damage tissue sections.[3] |
| Trypan Blue | General background | Can reduce unwanted fluorescence from the conjugate and native tissue components.[8] | Fluoresces in the red spectrum, which may not be suitable for multi-label experiments.[8] |
Table 2: Recommended Fluorophore Selection to Avoid Autofluorescence
| Autofluorescence Emission Range | Recommended Fluorophore Excitation/Emission | Example Fluorophores |
| Blue-Green (400-550 nm) | > 600 nm | Alexa Fluor 647, Cy5, DyLight 650 |
| Broad Spectrum | Far-Red / Near-Infrared | Alexa Fluor 680, Cy7, DyLight 800 |
Experimental Protocols
Protocol 1: Sudan Black B Staining to Quench Autofluorescence
This protocol is adapted for cultured cells or tissue sections and is performed after immunofluorescence staining.
Materials:
-
Sudan Black B powder
-
70% Ethanol
-
Phosphate-Buffered Saline (PBS)
-
Stained slides or coverslips
Procedure:
-
Prepare a 0.1% (w/v) Sudan Black B solution in 70% ethanol.
-
Incubate the solution for 30 minutes at room temperature with gentle agitation.
-
Filter the solution through a 0.2 µm syringe filter to remove any undissolved particles.
-
After completing your standard immunofluorescence protocol, wash the samples twice with PBS.
-
Incubate the samples with the 0.1% Sudan Black B solution for 10-20 minutes at room temperature in the dark.
-
Wash the samples extensively with PBS (3-5 times for 5 minutes each) to remove excess Sudan Black B.
-
Mount the coverslips using an anti-fade mounting medium.
-
Image the samples immediately.
Protocol 2: Spectral Unmixing using ImageJ/Fiji
This protocol assumes you have acquired a spectral image (lambda stack) of your sample.
Software:
-
ImageJ or Fiji with the "HyperstackReg" and "Spectral Unmixing" plugins.
Procedure:
-
Acquire Reference Spectra:
-
Image a slide containing only your target fluorophore to get its pure emission spectrum.
-
Image an unstained, this compound-treated sample to acquire the autofluorescence spectrum.
-
-
Open your experimental image (the lambda stack of your fully stained, this compound-treated sample) in Fiji.
-
Go to Plugins > Hyperspectral > Spectral Unmixing .
-
In the "Linear Unmixing" window, click "Add" to load the reference spectra you acquired in step 1.
-
Select your experimental image as the "Input Stack".
-
Click "OK" to run the unmixing algorithm.
-
The plugin will generate new images, each representing the isolated signal from one of the reference spectra (i.e., one image for your target fluorophore and one for the autofluorescence).
Hypothetical Signaling Pathway
Hypothetical this compound-Modulated Signaling Pathway
In drug discovery, flavonoids are often investigated for their effects on inflammatory or cell survival pathways. This diagram illustrates a hypothetical scenario where this compound inhibits a pro-inflammatory signaling cascade.
Caption: Hypothetical inhibition of a pro-inflammatory pathway by this compound.
References
- 1. southernbiotech.com [southernbiotech.com]
- 2. researchgate.net [researchgate.net]
- 3. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 4. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 5. biotium.com [biotium.com]
- 6. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 7. How Quenching Tissue Autofluorescence Works | Lab Manager [labmanager.com]
- 8. hwpi.harvard.edu [hwpi.harvard.edu]
Technical Support Center: Scaling Up Neocryptomerin Purification for Preclinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Neocryptomerin for preclinical studies. The information is presented in a question-and-answer format to directly address potential challenges during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its natural source?
This compound is a biflavonoid, a type of natural phenolic compound. It has been isolated from several plant species, particularly within the gymnosperms. Documented natural sources of this compound include Araucaria hunsteinii and Garcinia subelliptica. Understanding the natural source is crucial as the co-extraction of other compounds can influence the purification strategy.
Q2: What are the general steps for purifying this compound from a plant source?
A general workflow for the purification of this compound and other biflavonoids from plant material involves the following key stages:
-
Extraction: The dried and powdered plant material is typically extracted with an organic solvent like acetone or ethanol.
-
Preliminary Fractionation: The crude extract is often subjected to liquid-liquid partitioning to separate compounds based on their polarity. For instance, partitioning between ethyl acetate and water can enrich the biflavonoid fraction in the organic layer.
-
Chromatographic Purification: This is the core of the purification process and often involves multiple steps. Common techniques include:
-
Sephadex LH-20 Column Chromatography: This size-exclusion chromatography is effective for separating flavonoids.
-
Silica Gel Column Chromatography: This normal-phase chromatography separates compounds based on polarity.
-
Macroporous Resin Column Chromatography: This is a scalable technique that separates compounds based on adsorption and desorption principles.
-
High-Speed Counter-Current Chromatography (HSCCC): This is a liquid-liquid chromatography technique that avoids solid stationary phases, minimizing irreversible adsorption.[1][2]
-
Q3: What purity level of this compound is typically required for preclinical studies?
While specific regulatory requirements may vary, a general guideline for preclinical studies is a purity of ≥95% for the active pharmaceutical ingredient (API). It is crucial to minimize impurities to ensure that the observed biological effects are attributable to this compound and not to contaminants.
Troubleshooting Guides
This section addresses common problems encountered during the scaling-up of this compound purification.
Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete Extraction | - Ensure the plant material is finely powdered to maximize surface area for solvent penetration. - Optimize the extraction solvent. While acetone and ethanol are common, the ideal solvent or solvent mixture may vary. - Increase the extraction time or perform multiple extraction cycles. |
| Loss during Liquid-Liquid Partitioning | - Ensure the pH of the aqueous phase is optimized to keep this compound in its neutral, less water-soluble form. - Perform multiple extractions with the organic solvent to ensure complete transfer of this compound. |
| Irreversible Adsorption on Chromatographic Media | - If using silica gel, consider deactivating it with a small amount of water or triethylamine to reduce strong acidic interactions. - Consider using an alternative to silica gel, such as Sephadex LH-20 or employing High-Speed Counter-Current Chromatography (HSCCC) which avoids a solid support.[1][2] |
| Degradation of this compound | - Flavonoids can be sensitive to high temperatures, extreme pH, and light.[3] Avoid excessive heat during solvent evaporation and conduct purification steps at room temperature or below where possible. Protect solutions from direct light. |
Co-elution of Impurities with this compound
| Potential Cause | Troubleshooting Steps |
| Insufficient Chromatographic Resolution | - Optimize the mobile phase: For silica gel chromatography, a gradient elution with a solvent system like dichloromethane:methanol or chloroform:methanol can be effective.[1] For macroporous resins, a stepwise gradient of ethanol in water is commonly used.[3] - Change the stationary phase: If one type of chromatography (e.g., normal-phase) is insufficient, a secondary purification step using a different mechanism (e.g., size-exclusion with Sephadex LH-20) is recommended. - Adjust the flow rate: A lower flow rate can improve resolution, although it will increase the purification time.[1] |
| Overloading the Column | - Reduce the amount of crude extract loaded onto the column. Overloading leads to broad peaks and poor separation. |
| Presence of Structurally Similar Biflavonoids | - The plant source may contain other biflavonoids with similar polarities to this compound. High-resolution techniques like High-Performance Liquid Chromatography (HPLC) or HSCCC may be necessary for separation. |
Scaling-Up Issues
| Potential Cause | Troubleshooting Steps |
| Non-linear Scaling of Chromatography | - When scaling up column chromatography, maintain the bed height to column diameter ratio. - The linear flow rate should be kept constant, which means the volumetric flow rate will increase with the column diameter. |
| Increased Solvent Consumption and Cost | - Macroporous resin chromatography is often more cost-effective for large-scale purification as the resins can be regenerated and reused.[3] - Optimize the purification process at a smaller scale to minimize the number of steps and solvent usage before scaling up. |
| Precipitation of this compound | - As the concentration of this compound increases during purification, it may precipitate if its solubility limit is exceeded. - Ensure the chosen solvents for chromatography and final formulation can dissolve the target concentration of this compound. Perform solubility tests at a small scale first. |
Experimental Protocols
General Protocol for Laboratory-Scale Purification of this compound
This protocol is a general guideline based on methods for biflavonoid purification and should be optimized for your specific plant material and desired scale.
-
Extraction:
-
Macerate 100 g of dried, powdered plant material (e.g., leaves of Araucaria hunsteinii) with 1 L of acetone at room temperature for 48 hours.
-
Filter the extract and concentrate under reduced pressure to obtain the crude acetone extract.
-
-
Fractionation with Sephadex LH-20:
-
Dissolve a portion of the crude acetone extract in a minimal amount of methanol.
-
Load the dissolved extract onto a Sephadex LH-20 column equilibrated with methanol.
-
Elute the column with methanol and collect fractions.
-
Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing biflavonoids.
-
-
Silica Gel Column Chromatography:
-
Combine the biflavonoid-rich fractions from the Sephadex LH-20 column and concentrate.
-
Adsorb the concentrated fraction onto a small amount of silica gel.
-
Load the dried, adsorbed sample onto a silica gel column.
-
Elute the column with a gradient of increasing polarity, for example, starting with 100% dichloromethane and gradually increasing the percentage of methanol.
-
Collect fractions and monitor by TLC to isolate this compound.
-
Analytical Method: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (acidified with a small amount of formic or trifluoroacetic acid, e.g., 0.1%). A typical gradient could be:
-
0-20 min: 20-65% acetonitrile
-
20-40 min: 65-100% acetonitrile[1]
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of approximately 254 nm.[1]
-
Purity Calculation: Purity is determined by the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.
Visualizations
Logical Workflow for this compound Purification
Caption: A generalized workflow for the purification of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting guide for low this compound yield.
References
- 1. Preparative Isolation of Two Prenylated Biflavonoids from the Roots and Rhizomes of Sinopodophyllum emodi by Sephadex LH-20 Column and High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Preparative Isolation of Two Prenylated Biflavonoids from the Roots and Rhizomes of Sinopodophyllum emodi by Sephadex LH-20 Column and High-Speed Counter-Current Chromatography | Semantic Scholar [semanticscholar.org]
- 3. Extraction and purification of antioxidative flavonoids from Chionanthus retusa leaf - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Potency of Neocryptomerin and Its Analogs Against Malaria Parasites
A Comparative Guide for Researchers and Drug Development Professionals
Neocryptomerin, a naturally occurring indoloquinoline alkaloid, and its synthetic analogs have emerged as a promising class of compounds in the ongoing search for novel antimalarial agents. This guide provides a comprehensive comparison of the antiplasmodial activity of this compound and its derivatives, supported by quantitative data from in vitro studies. Detailed experimental protocols for the key assays are provided to facilitate reproducibility and further investigation.
Performance Comparison: Antiplasmodial Activity and Cytotoxicity
The antiplasmodial efficacy of this compound and its analogs has been extensively evaluated against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of Plasmodium falciparum, the deadliest species of malaria parasite. A key aspect of this research has been the synthesis of derivatives that enhance parasiticidal activity while minimizing toxicity to human cells, thereby improving the selectivity index (SI).
The following tables summarize the in vitro antiplasmodial activity (IC50), cytotoxicity (LC50 or CC50), and selectivity index of this compound and selected analogs. The IC50 value represents the concentration of the compound required to inhibit 50% of parasite growth, while the LC50/CC50 indicates the concentration that is lethal to 50% of mammalian cells. A higher selectivity index (LC50/IC50) is desirable, as it signifies a greater therapeutic window.
Table 1: In Vitro Antiplasmodial Activity and Cytotoxicity of this compound and Key Analogs
| Compound | P. falciparum Strain | Antiplasmodial IC50 (µM) | Cytotoxicity (LC50/CC50) on MRC-5 cells (µM) | Selectivity Index (SI) |
| Neocryptolepine (this compound) | CQR | 14.0 | >32 | >2.3 |
| 2-Bromoneocryptolepine | CQR | 4.0[1] | >32[1] | >8 |
| N¹,N¹-Diethyl-N⁴-(5-methyl-5H-indolo[2,3-b]quinolin-8-yl)pentane-1,4-diamine | CQS | 0.01[2][3] | 18 | 1800[2][3] |
| 2,7-Dibromocryptolepine | CQR | ~0.2* | Cytotoxic | Low |
| Cryptolepine | CQR | 2.0 | ~2.0 | ~1 |
Note: IC50 value for 2,7-dibromocryptolepine is approximated from qualitative descriptions in the literature indicating it is 10 times more active than cryptolepine.
Table 2: Structure-Activity Relationship Highlights of Neocryptolepine Analogs
| Substitution Position | Modification | Impact on Antiplasmodial Activity | Impact on Cytotoxicity | Reference |
| C2 | Bromo substitution | Increased activity | Reduced cytotoxicity | [1] |
| C8 | Aminoalkylamino chain | Substantially increased activity | Moderate | [2][3] |
| C11 | Aminoalkylamino chain | Increased activity | Variable | |
| N5 | Methylation | Essential for high activity | - | |
| - | Di-halogenation (e.g., 2,7-dibromo) | Significantly increased activity | Also increased cytotoxicity |
Mechanism of Action: Inhibition of Heme Detoxification
The primary mechanism of antiplasmodial action for this compound and its selective analogs is the inhibition of β-hematin formation.[1] Inside the human red blood cell, the malaria parasite digests hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an insoluble, non-toxic crystal called hemozoin, which is structurally identical to β-hematin. By inhibiting this detoxification process, this compound and its analogs cause a build-up of toxic heme within the parasite, leading to its death. This mechanism is similar to that of the well-known antimalarial drug chloroquine.[1]
Notably, the more selective antiplasmodial analogs of this compound exhibit a reduced affinity for DNA intercalation compared to the parent compound and its isomer, cryptolepine.[1] This is a significant advantage, as DNA intercalation is often associated with cytotoxicity.
Caption: Mechanism of antiplasmodial action of this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro Antiplasmodial Activity Assay
This assay is used to determine the 50% inhibitory concentration (IC50) of a compound against P. falciparum.
-
Parasite Culture: Chloroquine-sensitive and -resistant strains of P. falciparum are maintained in a continuous in vitro culture of human erythrocytes in RPMI-1640 medium supplemented with human serum and incubated at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Drug Preparation: Test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions, which are then serially diluted with culture medium to achieve the desired final concentrations.
-
Assay Plate Setup: In a 96-well microtiter plate, aliquots of the serially diluted compounds are added to wells containing synchronized ring-stage parasite cultures (typically at 1% parasitemia and 2% hematocrit). Control wells containing parasite culture with no drug and uninfected red blood cells are also included.
-
Incubation: The plate is incubated for 48-72 hours under the same conditions as the parasite culture.
-
Growth Inhibition Assessment: Parasite growth is determined using a variety of methods, such as the SYBR Green I-based fluorescence assay, which measures the proliferation of parasites by quantifying their DNA.
-
Data Analysis: The fluorescence intensity is measured, and the results are expressed as a percentage of the control. The IC50 values are then calculated by non-linear regression analysis of the dose-response curves.
Cytotoxicity Assay (MTT Assay on MRC-5 Cells)
This assay measures the cytotoxic effects of a compound on a human cell line (e.g., MRC-5 human lung fibroblasts).
-
Cell Culture: MRC-5 cells are cultured in a suitable medium (e.g., Eagle's Minimum Essential Medium) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Assay Plate Setup: Cells are seeded into a 96-well plate and allowed to attach overnight.
-
Compound Addition: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound. Control wells with untreated cells are also included.
-
Incubation: The plate is incubated for 48-72 hours.
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a further 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Data Analysis: The absorbance of the formazan solution is measured using a microplate reader (typically at 570 nm). The cell viability is expressed as a percentage of the control, and the LC50/CC50 values are calculated from the dose-response curves.
β-Hematin Formation Inhibition Assay
This cell-free assay assesses the ability of a compound to inhibit the formation of β-hematin.
-
Reagent Preparation: A solution of hemin (the precursor of β-hematin) is prepared in DMSO. A buffer solution (e.g., sodium acetate) is prepared to maintain an acidic pH (around 4.5-5.5) that mimics the environment of the parasite's food vacuole.
-
Assay Setup: In a microtiter plate, the test compound at various concentrations is mixed with the hemin solution.
-
Initiation of Polymerization: The polymerization of hemin into β-hematin is initiated by the addition of the acidic buffer and incubation at an elevated temperature (e.g., 60°C) for several hours or overnight.
-
Quantification of β-Hematin: After incubation, the plate is centrifuged to pellet the insoluble β-hematin. The supernatant containing unreacted hemin is removed. The β-hematin pellet is then washed and dissolved in a solution (e.g., NaOH) to convert it back to monomeric heme.
-
Data Analysis: The absorbance of the dissolved heme is measured spectrophotometrically (around 400 nm). The percentage of inhibition is calculated by comparing the amount of β-hematin formed in the presence of the test compound to that of a drug-free control. The IC50 for β-hematin inhibition is then determined.
Caption: Experimental workflow for evaluating this compound analogs.
References
Unveiling Neocryptomerin: A Comparative Guide to its Topoisomerase II Inhibition Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of neocryptomerin's potential as a topoisomerase II inhibitor against established clinical agents, etoposide and doxorubicin. We present a detailed analysis of its mechanism of action, supported by experimental data and standardized protocols, to aid in the evaluation of its therapeutic potential.
Mechanism of Action: A Tale of Two Poisons and a Potential Newcomer
Topoisomerase II (Topo II) enzymes are crucial for resolving DNA topological problems during replication, transcription, and chromosome segregation by creating transient double-strand breaks (DSBs).[1][2] Anticancer drugs that target Topo II are broadly classified into two groups: Topo II poisons, which stabilize the transient enzyme-DNA cleavage complex, leading to an accumulation of toxic DSBs, and catalytic inhibitors, which interfere with other steps of the enzymatic cycle.[3]
Etoposide , a non-intercalating agent, functions as a classic Topo II poison.[4][5] It stabilizes the Topo II-DNA cleavage complex, preventing the re-ligation of the DNA strands and leading to the accumulation of DSBs.[5][6] This triggers cell cycle arrest and ultimately apoptosis.[4][6]
Doxorubicin , an anthracycline antibiotic, is an intercalating agent that also acts as a Topo II poison.[7][8] It inserts itself into the DNA and traps the Topo II-DNA complex, thereby inhibiting the re-ligation step and inducing DSBs.[7][8] While both etoposide and doxorubicin are Topo II poisons, they exhibit distinct mechanisms of inhibiting DNA replication. Etoposide traps Topo II behind replication forks, whereas doxorubicin can also inhibit DNA unwinding by intercalating into the DNA, independent of Topo II.[7]
This compound , an indole-quinoline alkaloid, has demonstrated cytotoxic effects against various cancer cell lines, and topoisomerase II is suggested as a potential target.[9] This guide aims to provide the framework for validating this hypothesis through direct comparison with well-characterized inhibitors.
Comparative Efficacy: A Data-Driven Overview
To objectively assess the potential of this compound, its inhibitory activity against Topo II and its cytotoxic effects on cancer cells must be quantified and compared with standard drugs. The following tables summarize the expected data from such a comparative analysis.
Table 1: Topoisomerase II Inhibition Activity
| Compound | Target | Assay Type | IC50 (µM) | Reference |
| This compound | Topo IIα | Decatenation | Data to be determined | |
| Topo IIα | Relaxation | Data to be determined | ||
| Etoposide | Topo IIα | Decatenation | Literature Value | [10] |
| Topo IIα | Relaxation | Literature Value | [11] | |
| Doxorubicin | Topo IIα | Decatenation | Literature Value | [12] |
| Topo IIα | Relaxation | Literature Value |
Table 2: Cytotoxicity in Human Cancer Cell Lines
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| This compound | MCF-7 (Breast) | MTT Assay | Data to be determined | [9] |
| HCT116 (Colon) | MTT Assay | Data to be determined | [9] | |
| A549 (Lung) | MTT Assay | Data to be determined | ||
| Etoposide | MCF-7 (Breast) | MTT Assay | Literature Value | |
| HCT116 (Colon) | MTT Assay | Literature Value | ||
| A549 (Lung) | MTT Assay | Literature Value | ||
| Doxorubicin | MCF-7 (Breast) | MTT Assay | Literature Value | [13] |
| HCT116 (Colon) | MTT Assay | Literature Value | ||
| A549 (Lung) | MTT Assay | Literature Value |
Visualizing the Molecular Interactions and Experimental Processes
To better understand the underlying mechanisms and experimental designs, the following diagrams have been generated using Graphviz.
Caption: Mechanism of Topoisomerase II Poisons.
Caption: Workflow for Topo II Decatenation Assay.
Caption: Intrinsic Apoptosis Pathway Activation.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standard protocols for the key assays discussed.
Topoisomerase II DNA Decatenation Assay
This assay measures the ability of Topo II to resolve catenated DNA networks, typically kinetoplast DNA (kDNA), into individual minicircles.[10][14][15]
-
Reaction Setup: In a microcentrifuge tube, combine the following on ice:
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.[1]
-
Reaction Termination: Stop the reaction by adding 5x Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol).[17]
-
Electrophoresis: Load the samples onto a 1% agarose gel.[10] Run the gel at 85V for 1-2 hours.[10][11]
-
Visualization and Quantification: Stain the gel with ethidium bromide (1 µg/mL) and visualize under UV light.[10] The decatenated minicircles will migrate into the gel, while the kDNA network remains in the well. Quantify the band intensities to determine the IC50 value.
Topoisomerase II DNA Relaxation Assay
This assay assesses the ability of Topo II to relax supercoiled plasmid DNA.[11][18]
-
Reaction Setup: Similar to the decatenation assay, but replace kDNA with 200 ng of supercoiled plasmid DNA (e.g., pBR322).[1][11]
-
Incubation: Incubate at 37°C for 30 minutes.[11]
-
Reaction Termination: Stop the reaction and deproteinize by adding SDS to 0.2% and Proteinase K to 0.1 mg/mL, followed by incubation at 37°C for 30 minutes.[19] Extract with chloroform/isoamyl alcohol (24:1).[11]
-
Electrophoresis: Analyze the DNA topology by electrophoresis on a 1% agarose gel.[11]
-
Visualization and Quantification: Stain with ethidium bromide and visualize. The supercoiled DNA will migrate faster than the relaxed topoisomers. Quantify the disappearance of the supercoiled band to determine the IC50.
DNA Cleavage Assay
This assay determines if a compound stabilizes the Topo II-DNA cleavage complex.[19][20][21]
-
Reaction Setup: Incubate supercoiled plasmid DNA (e.g., pBR322) with Topo IIα and the test compound in an appropriate buffer (ATP may or may not be required depending on the compound class).[19]
-
Complex Trapping: After incubation (e.g., 30 minutes at 37°C), add SDS and proteinase K to trap the cleavage complex and digest the protein component.[19]
-
Analysis: The formation of linear DNA from the supercoiled plasmid indicates the stabilization of the cleavage complex. Analyze the DNA by agarose gel electrophoresis.[19]
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT116, A549) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound, etoposide, or doxorubicin for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells. Calculate the IC50 value from the dose-response curve.
Conclusion
This guide provides a framework for the systematic evaluation of this compound as a topoisomerase II inhibitor. By employing the standardized protocols outlined herein and directly comparing its activity with established drugs like etoposide and doxorubicin, researchers can generate the robust data needed to validate its mechanism of action and assess its potential as a novel anticancer agent. The provided diagrams offer a clear visualization of the key molecular pathways and experimental workflows, facilitating a deeper understanding of this promising compound.
References
- 1. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 5. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Etoposide? [synapse.patsnap.com]
- 7. embopress.org [embopress.org]
- 8. Non-Hodgkin Lymphoma (NHL) Medication: Cytotoxic agents, Antineoplastic Agents, Histone Deacetylase Inhibitors, Antineoplastics, PI3K Inhibitors, Monoclonal Antibodies, Antineoplastic Agents, Proteasome Inhibitors, Antineoplastic Agents, mTOR Kinase Inhibitors, Antineoplastics, Angiogenesis Inhibitor, PD-1/PD-L1 Inhibitors, CAR T-cell Therapy, Antineoplastics, Anti-CD19 Monoclonal Antibodies, Colony-Stimulating Factor Growth Factors, Immunomodulators, Corticosteroids, Antineoplastics, Other, Antineoplastics, Anti-CD30 Monoclonal Antibodies [emedicine.medscape.com]
- 9. researchgate.net [researchgate.net]
- 10. inspiralis.com [inspiralis.com]
- 11. inspiralis.com [inspiralis.com]
- 12. The cardio-protecting agent and topoisomerase II catalytic inhibitor sobuzoxane enhances doxorubicin-DNA adduct mediated cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. inspiralis.com [inspiralis.com]
- 15. Kinetoplast DNA Decatenation Assay with Eukaryotic Topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. profoldin.com [profoldin.com]
- 17. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 18. inspiralis.com [inspiralis.com]
- 19. inspiralis.com [inspiralis.com]
- 20. academic.oup.com [academic.oup.com]
- 21. DNA cleavage assay kit [profoldin.com]
Head-to-Head Comparison: Neocryptomerin and Doxorubicin in MCF-7 Cells - Data Not Available for Direct Comparison
A direct head-to-head comparison of the effects of Neocryptomerin and the widely-used chemotherapy drug doxorubicin on MCF-7 breast cancer cells cannot be provided at this time due to a lack of available scientific literature on the effects of this compound on this specific cell line.
Our comprehensive search of published research has yielded extensive data on the mechanisms of action of doxorubicin in MCF-7 cells. However, similar studies investigating the cytotoxic, apoptotic, and cell cycle effects of this compound on MCF-7 cells have not been identified. Therefore, the creation of a comparative guide with supporting experimental data, as originally requested, is not feasible.
While a direct comparison is not possible, we can provide a detailed overview of the well-documented effects of doxorubicin on MCF-7 cells, which may serve as a valuable reference for researchers.
Doxorubicin: A Profile of its Effects on MCF-7 Cells
Doxorubicin is a potent anthracycline antibiotic widely used in cancer chemotherapy. Its primary mechanisms of action in MCF-7 cells involve DNA intercalation, topoisomerase II inhibition, and the generation of reactive oxygen species (ROS), leading to cytotoxicity, induction of apoptosis, and cell cycle arrest.
Cytotoxicity
The cytotoxic effect of doxorubicin on MCF-7 cells is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of the cell population. The IC50 value of doxorubicin in MCF-7 cells can vary depending on the experimental conditions, such as the duration of drug exposure and the specific assay used. Reported IC50 values for doxorubicin in MCF-7 cells often fall within the nanomolar to low micromolar range. For instance, some studies report IC50 values around 400 nM to 700 nM.
Induction of Apoptosis
Doxorubicin is a well-known inducer of apoptosis, or programmed cell death, in MCF-7 cells. This process is characterized by a series of morphological and biochemical changes, including cell shrinkage, chromatin condensation, and the activation of a cascade of enzymes called caspases. However, it is important to note that MCF-7 cells are known to be deficient in caspase-3, a key executioner caspase. Therefore, doxorubicin-induced apoptosis in MCF-7 cells proceeds through caspase-3-independent pathways, often involving other caspases like caspase-7 and caspase-9. The induction of apoptosis by doxorubicin in MCF-7 cells can be assessed using various methods, such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.
Cell Cycle Arrest
In addition to inducing apoptosis, doxorubicin can also cause cell cycle arrest in MCF-7 cells, preventing them from progressing through the different phases of cell division. Doxorubicin has been shown to induce arrest at both the G1/S and G2/M checkpoints of the cell cycle. This effect is often mediated by the modulation of cell cycle regulatory proteins. The analysis of cell cycle distribution is commonly performed using flow cytometry after staining the cells with a DNA-binding dye like propidium iodide.
Experimental Protocols
Detailed methodologies for the key experiments used to characterize the effects of doxorubicin on MCF-7 cells are provided below. These protocols can serve as a reference for designing and conducting similar studies.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.
Protocol:
-
Seed MCF-7 cells in a 96-well plate at a density of 1 × 10⁵ cells/mL and incubate for 24 hours.[1]
-
Treat the cells with various concentrations of the test compound (e.g., doxorubicin) for the desired incubation period (e.g., 24, 48, or 72 hours).
-
After the incubation period, remove the treatment medium and replace it with a neutral buffer like Phosphate-Buffered Saline (PBS).[1]
-
Add 20 µL of 20 mM MTT solution (dissolved in PBS) to each well and incubate for 3 hours at 37°C.[1]
-
Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
Annexin V is a protein that binds to phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, which is characteristic of late apoptotic or necrotic cells.
Protocol:
-
Treat MCF-7 cells with the test compound for the desired time.
-
Harvest both adherent and floating cells and wash them twice with cold PBS.[2]
-
Resuspend the cell pellet in a binding buffer provided with the apoptosis detection kit.
-
Add FITC-conjugated Annexin V and PI to the cell suspension according to the manufacturer's instructions.[2]
-
Incubate the cells in the dark for 15-30 minutes at room temperature.[2]
-
Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence signals.
Cell Cycle Analysis (Propidium Iodide Staining)
Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is proportional to the amount of DNA in the cell, allowing for the determination of the cell cycle phase (G0/G1, S, G2/M).
Protocol:
-
Treat MCF-7 cells with the test compound for the desired duration.
-
Harvest the cells, wash with PBS, and fix them in cold 70% ethanol.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend them in a staining solution containing PI and RNase A.
-
Incubate the cells in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells by flow cytometry.
-
The resulting histogram can be analyzed to determine the percentage of cells in each phase of the cell cycle.
Signaling Pathways and Visualization
The following diagram illustrates a generalized workflow for comparing the effects of two compounds on a cancer cell line.
Caption: A generalized workflow for comparing the cytotoxic and mechanistic effects of two compounds on MCF-7 cells.
The signaling pathways affected by doxorubicin in MCF-7 cells are complex and can involve multiple pathways, including the p53 signaling pathway and pathways related to oxidative stress. Due to the lack of data for this compound, a comparative diagram of signaling pathways cannot be generated.
References
Cross-Validation of Neocryptolepine's Efficacy in Diverse Cancer Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the anti-cancer efficacy of Neocryptolepine and its derivatives across various cancer models. By objectively comparing its performance with established chemotherapeutic agents and presenting detailed experimental data, this document serves as a valuable resource for researchers and professionals in the field of oncology drug development.
In Vitro Efficacy: A Comparative Analysis
Neocryptolepine, an indoloquinoline alkaloid isolated from Cryptolepis sanguinolenta, and its synthetic derivatives have demonstrated significant cytotoxic effects against a broad spectrum of cancer cell lines.[1][2] The following tables summarize the 50% inhibitory concentration (IC50) values of Neocryptolepine and its derivatives in comparison to standard chemotherapeutic drugs across different cancer types.
Table 1: Efficacy of Neocryptolepine and Its Derivatives in Gastric Cancer Cell Lines
| Compound/Drug | Cell Line | IC50 (µM) | Reference |
| Neocryptolepine | AGS | 20 | [3] |
| Neocryptolepine | HGC27 | 18 | [3] |
| Neocryptolepine | MKN45 | 19 | [3] |
| Neocryptolepine Derivative 43 | AGS | 0.043 | [2] |
| Neocryptolepine Derivative 65 | AGS | 0.148 | [2] |
| Cisplatin | AGS | >20 | [3] |
Table 2: Efficacy of Neocryptolepine and Its Derivatives in Colorectal Cancer Cell Lines
| Compound/Drug | Cell Line | IC50 (µM) | Reference |
| Neocryptolepine Derivative 64 | HCT116 | 0.33 | [1][2] |
| Neocryptolepine Derivative 69 | HCT116 | 0.35 | [1][2] |
| 5-Fluorouracil | HCT116 | 11.3 (after 3 days) | [4] |
| 5-Fluorouracil | HT-29 | 11.25 (after 5 days) | [4] |
Table 3: Efficacy of Neocryptolepine and Its Derivatives in Lung Cancer Cell Lines
| Compound/Drug | Cell Line | IC50 (µM) | Reference |
| Neocryptolepine Derivative 9 | A549 | 0.197 | [2] |
| Neocryptolepine Derivative 10 | A549 | 0.1988 | [2] |
| Paclitaxel | NSCLC Cell Lines (median) | 9.4 (24h exposure) | [5] |
| Paclitaxel | SCLC Cell Lines (median) | 25 (24h exposure) | [5] |
Table 4: Efficacy of Neocryptolepine and Other Compounds in Breast Cancer Cell Lines
| Compound/Drug | Cell Line | IC50 (µM) | Reference |
| Doxorubicin | MCF-7 | 8.306 | [6] |
| Doxorubicin | MDA-MB-231 | 6.602 | [6] |
| A coumarin derivative (73) | MCF-7 | 12.1 (µg/mL) | [7] |
| Doxorubicin | MCF-7 | 16.2 (µg/mL) | [7] |
In Vivo Efficacy: Preclinical Animal Models
Studies in animal models have corroborated the anti-tumor potential of Neocryptolepine analogs. In a notable study, Neocryptolepine analogs demonstrated a remarkable decrease in tumor volume in an Ehrlich ascites carcinoma (EAC) solid tumor model in female albino Swiss mice.
Table 5: In Vivo Anti-Tumor Activity of Neocryptolepine Analogs
| Animal Model | Cancer Type | Treatment | Key Findings | Reference |
| Swiss Albino Mice | Ehrlich Ascites Carcinoma (Solid Tumor) | Neocryptolepine Analogs | Remarkable decrease in tumor volume. | [8] |
Mechanism of Action: Targeting Key Signaling Pathways
Neocryptolepine and its derivatives exert their anti-cancer effects through multiple mechanisms, including the induction of apoptosis and cell cycle arrest.[2] A primary target of these compounds is the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in various cancers and plays a crucial role in cell proliferation, survival, and growth.[2][9]
Caption: Neocryptolepine's inhibition of the PI3K/AKT/mTOR pathway.
Experimental Protocols
To ensure the reproducibility and cross-validation of the presented data, detailed methodologies for key experiments are provided below.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of Neocryptolepine, its derivatives, or standard chemotherapeutic drugs for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).
Apoptosis Analysis: Annexin V-FITC/PI Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired compounds for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis: Propidium Iodide Staining
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases.
In Vivo Xenograft Tumor Model
This protocol outlines the establishment of a subcutaneous xenograft model to evaluate in vivo anti-tumor efficacy.
-
Cell Preparation: Harvest cancer cells and resuspend them in a sterile PBS or a mixture of PBS and Matrigel.
-
Animal Model: Use immunocompromised mice (e.g., BALB/c nude or NOD/SCID).
-
Tumor Cell Inoculation: Subcutaneously inject 1x10⁶ to 5x10⁶ cells into the flank of each mouse.[10][11]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.[10]
-
Treatment: Once the tumors reach a palpable size, randomize the mice into treatment and control groups. Administer the compounds via the desired route (e.g., intraperitoneal, oral gavage).
-
Efficacy Evaluation: At the end of the study, sacrifice the mice, excise the tumors, and measure their weight. Calculate the tumor growth inhibition (TGI) as a percentage.
Caption: Experimental workflow for in vivo xenograft tumor studies.
Conclusion
The data presented in this guide strongly supports the potential of Neocryptolepine and its derivatives as effective anti-cancer agents. Their potent cytotoxicity against a range of cancer cell lines, often exceeding that of standard chemotherapeutic drugs like cisplatin, highlights their promise. The elucidation of their mechanism of action through the inhibition of the PI3K/AKT/mTOR pathway provides a solid foundation for further preclinical and clinical development. The detailed experimental protocols provided herein will facilitate the cross-validation of these findings and encourage further research into this promising class of compounds.
References
- 1. doaj.org [doaj.org]
- 2. Research advances in anti-cancer activities and mechanism of action of neocryptolepine and its derivatives – ScienceOpen [scienceopen.com]
- 3. news-medical.net [news-medical.net]
- 4. Prolonged exposure of colon cancer cells to 5-fluorouracil nanoparticles improves its anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpsonline.com [ijpsonline.com]
- 7. mdpi.com [mdpi.com]
- 8. Impact of Synthesized Indoloquinoline Analog to Isolates from Cryptolepis sanguinolenta on Tumor Growth Inhibition and Hepatotoxicity in Ehrlich Solid Tumor-Bearing Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cryptolepine Analog Exhibits Antitumor Activity against Ehrlich Ascites Carcinoma Cells in Mice via Targeting Cell Growth, Oxidative Stress, and PTEN/Akt/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vivo tumor xenograft model [bio-protocol.org]
- 11. In vivo xenograft tumor growth experiments [bio-protocol.org]
Synthetic Derivatives of Neocryptomerin Exhibit Enhanced Potency in Preclinical Studies
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of preclinical data reveals that numerous synthetic derivatives of Neocryptomerin, a naturally occurring alkaloid, demonstrate significantly greater potency against various cancer cell lines and parasites compared to the parent compound. This finding, detailed in a new comparative guide, offers promising avenues for the development of novel therapeutics with improved efficacy.
This compound, isolated from the African plant Cryptolepis sanguinolenta, has long been recognized for its diverse biological activities, including anticancer and antimalarial properties. However, extensive research into its synthetic derivatives has led to the development of analogues with substantially enhanced biological effects and, in some cases, reduced toxicity. These modifications often involve substitutions at various positions of the indolo[2,3-b]quinoline core structure.
This guide summarizes key findings from multiple studies, presenting a comparative analysis of the potency of this compound (often referred to as neocryptolepine in scientific literature) and its synthetic derivatives. The data is presented to aid researchers, scientists, and drug development professionals in understanding the structure-activity relationships and identifying promising lead compounds for further investigation.
Comparative Potency: this compound vs. Synthetic Derivatives
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and a selection of its synthetic derivatives against various cancer cell lines and the malaria parasite, Plasmodium falciparum. Lower IC50 values indicate greater potency.
Table 1: Antiproliferative Activity (IC50, µM) Against Human Cancer Cell Lines
| Compound | AGS (Gastric Cancer) | HCT116 (Colorectal Cancer) | A549 (Lung Cancer) | MV4-11 (Leukemia) |
| This compound (Parent Compound) | 20 | - | - | 12.7 |
| Derivative 43 | 0.043 | - | - | - |
| Derivative 65 | 0.148 | - | - | - |
| Derivative 64 | - | 0.33 | - | - |
| Derivative 69 | - | 0.35 | - | - |
| Compound C5 | 9.2 | - | - | - |
| Compound C8 | 6.9 | - | - | - |
| Derivative 2h | - | - | 0.197 | 0.042 |
| Derivative 2k | - | - | 0.1988 | 0.057 |
Table 2: Antiplasmodial Activity (IC50, µM) Against Plasmodium falciparum (Chloroquine-Resistant Strains)
| Compound | IC50 (µM) |
| This compound (Parent Compound) | 14.0 |
| 2-Bromoneocryptolepine | 4.0 |
| Isoneocryptolepine | 0.23 |
| N-methyl-isocryptolepinium iodide | 0.017 |
| Aminoalkyl chain derivative | 0.043 |
The data clearly indicates that synthetic modifications can lead to a dramatic increase in potency. For instance, derivative 43 exhibits an exceptionally low IC50 value of 43 nM against AGS gastric cancer cells, representing a significant improvement over the parent compound. Similarly, in the context of antiplasmodial activity, derivatives like N-methyl-isocryptolepinium iodide are orders of magnitude more potent than this compound.
Key Experimental Methodologies
The following sections detail the protocols for key experiments cited in the comparative analysis.
Antiproliferative Activity Assessment using MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Protocol:
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined optimal density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (this compound and its derivatives) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Following incubation, the culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570-590 nm. The IC50 value is then calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to untreated control cells.
Topoisomerase II Inhibition Assay
The mechanism of action for many this compound derivatives involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication and transcription.
Protocol (DNA Relaxation Assay):
-
Reaction Setup: A reaction mixture is prepared containing supercoiled plasmid DNA (e.g., pBR322), human topoisomerase IIα, and a reaction buffer.
-
Compound Incubation: The test compounds are added to the reaction mixture at various concentrations and incubated at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: The reaction is stopped by the addition of a stop solution containing SDS and proteinase K.
-
Gel Electrophoresis: The DNA samples are then subjected to agarose gel electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and linear).
-
Visualization: The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light. Inhibition of topoisomerase II activity is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA compared to the enzyme-treated control.
Signaling Pathways and Mechanisms of Action
The anticancer activity of this compound and its derivatives is often attributed to their ability to intercalate into DNA and inhibit topoisomerase II, leading to cell cycle arrest and apoptosis. Some derivatives have also been shown to modulate specific signaling pathways.
One such pathway is the PI3K/AKT/mTOR signaling cascade, which is crucial for cell growth, proliferation, and survival. Certain this compound derivatives have been found to exert their cytotoxic effects in gastric cancer cells by regulating this pathway.
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory effect of certain this compound derivatives.
The primary mechanism of action for many of these compounds remains the inhibition of topoisomerase II. By intercalating into the DNA, they stabilize the enzyme-DNA complex, preventing the re-ligation of the DNA strands and leading to double-strand breaks.
Caption: Mechanism of Topoisomerase II inhibition by this compound derivatives.
Conclusion
The evidence strongly suggests that synthetic derivatives of this compound are often significantly more potent than the natural parent compound. Through targeted chemical modifications, researchers have successfully developed analogues with enhanced antiproliferative and antiplasmodial activities. These findings underscore the value of medicinal chemistry in optimizing natural product leads to create more effective therapeutic agents. Further research into the mechanisms of action and in vivo efficacy of these potent derivatives is warranted to translate these preclinical findings into clinical applications.
Comparative Analysis of Neocryptomerin and Isocryptolepine Cytotoxicity: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the cytotoxic properties of two closely related indoloquinoline alkaloids: neocryptomerin and isocryptolepine. This document summarizes key experimental data, details relevant methodologies, and visualizes the known signaling pathways involved in their cytotoxic effects.
Comparative Cytotoxicity Data
While a direct head-to-head comparison of the parent compounds this compound and isocryptolepine under identical experimental conditions is not extensively documented in publicly available literature, this section collates available half-maximal inhibitory concentration (IC50) values from various studies. It is crucial to note that direct comparison of these values should be approached with caution due to variations in cell lines, assay methodologies, and incubation times.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Neocryptolepine | B-16 Melanoma | Tetrazolium-based colorimetric assay | 6.5 | [1] |
| Neocryptolepine | HCT116 (Colon Carcinoma) | Not Specified | 6.218 | [2] |
| Isocryptolepine | HCT116 (Colon Carcinoma) | Not Specified | 0.667 | [2] |
| Neocryptolepine Derivative (Compound 64) | HCT116 (Colon Carcinoma) | Not Specified | 0.33 | [3][4][5] |
| Neocryptolepine Derivative (Compound 69) | HCT116 (Colon Carcinoma) | Not Specified | 0.35 | [3][4][5] |
| Neocryptolepine Derivative (Compound 108) | HCT116 (Colon Carcinoma) | Not Specified | 0.117 | [4] |
| Neocryptolepine Derivatives (Compounds 9 & 10) | A549 (Lung Carcinoma) | Not Specified | 0.197 & 0.1988 | [6] |
| Neocryptolepine Derivatives (Compounds 172 & 173) | A549 (Lung Carcinoma) | Not Specified | 0.20 & 0.19 | [4] |
| Neocryptolepine Derivative (Compound 43) | AGS (Gastric Cancer) | Not Specified | 0.043 | [3][5] |
| Neocryptolepine Derivative (Compound 65) | AGS (Gastric Cancer) | Not Specified | 0.148 | [3][5] |
Note: The data for derivatives of neocryptolepine are included to provide a broader context of the cytotoxic potential of this structural scaffold. The significantly lower IC50 values of some derivatives highlight the potential for structural modifications to enhance cytotoxic activity.
Mechanisms of Cytotoxicity
Both this compound and isocryptolepine are reported to exert their cytotoxic effects primarily through two interconnected mechanisms:
-
DNA Intercalation: These planar tetracyclic molecules insert themselves between the base pairs of DNA. This interaction can distort the DNA helix, interfering with DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.
-
Topoisomerase II Inhibition: Both alkaloids have been shown to inhibit the activity of topoisomerase II.[1][6][7] This enzyme is crucial for resolving DNA topological problems during replication and transcription. By stabilizing the topoisomerase II-DNA cleavage complex, these compounds lead to the accumulation of double-strand DNA breaks, a potent trigger for apoptosis. Some studies suggest that neocryptolepine has a slightly less pronounced topoisomerase II poisoning activity compared to its isomer, cryptolepine.[1]
Signaling Pathways
The cytotoxic effects of this compound and isocryptolepine are mediated by distinct signaling pathways that converge on the induction of apoptosis and cell cycle arrest.
This compound-Induced Apoptotic Pathway
This compound is known to induce apoptosis, a form of programmed cell death.[6] The intrinsic apoptotic pathway is a likely candidate, involving the B-cell lymphoma 2 (Bcl-2) family of proteins and caspases. Cellular stress induced by DNA damage from topoisomerase II inhibition can lead to the activation of pro-apoptotic Bcl-2 family members like Bax and Bak, which in turn permeabilize the mitochondrial outer membrane. This results in the release of cytochrome c, activating a caspase cascade that culminates in the execution of apoptosis.
Caption: this compound-induced intrinsic apoptosis pathway.
Isocryptolepine Derivative-Induced Signaling Pathway
Studies on an isocryptolepine derivative, 6-aminopropyl amino isocryptolepine (6-APAI), have elucidated a signaling cascade involving the mitogen-activated protein kinase (MAPK) and mTOR pathways. This pathway is initiated by cellular stress and culminates in apoptosis.
Caption: Signaling pathway of an isocryptolepine derivative.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the cytotoxicity of compounds like this compound and isocryptolepine.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test compounds (this compound, Isocryptolepine) dissolved in a suitable solvent (e.g., DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the medium containing various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plates on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell lines of interest
-
6-well plates
-
Complete cell culture medium
-
Test compounds (this compound, Isocryptolepine)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% cold ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine the detached cells with the floating cells from the supernatant.
-
Fixation: Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 3-4 mL of cold 70% ethanol dropwise to fix the cells. Incubate the cells on ice or at -20°C for at least 30 minutes (or overnight for better results).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS. Resuspend the pellet in the PI staining solution. Incubate in the dark at room temperature for 15-30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Data Analysis: The data is typically displayed as a histogram of cell count versus fluorescence intensity. The G0/G1 peak will have the lowest DNA content (2N), the G2/M peak will have twice the DNA content (4N), and the S phase cells will have an intermediate DNA content. Quantify the percentage of cells in each phase of the cell cycle using appropriate software.
Conclusion
This compound and isocryptolepine are promising cytotoxic agents with a primary mechanism of action involving DNA intercalation and topoisomerase II inhibition. While direct comparative data is limited, available information suggests that isocryptolepine may exhibit greater cytotoxicity against certain cancer cell lines compared to neocryptolepine. Both compounds induce apoptosis, with isocryptolepine derivatives also implicating the MAPK/JNK/mTOR signaling pathway. The provided experimental protocols offer a foundation for further investigation into the cytotoxic and mechanistic properties of these and related indoloquinoline alkaloids. Future head-to-head comparative studies are warranted to fully elucidate their relative potencies and therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Research advances in anti-cancer activities and mechanism of action of neocryptolepine and its derivatives – ScienceOpen [scienceopen.com]
- 4. researchgate.net [researchgate.net]
- 5. news-medical.net [news-medical.net]
- 6. researchgate.net [researchgate.net]
- 7. Neocryptolepine: A Promising Indoloisoquinoline Alkaloid with Interesting Biological Activity. Evaluation of the Drug and its Most Relevant Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Neocryptomerin's Antibacterial Spectrum: An Analysis of Available Data
Studies on Isocryptomerin have demonstrated its potent antibacterial activity against a range of both Gram-positive and Gram-negative bacteria, including challenging multidrug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA).[1] This suggests that Neocryptomerin may also possess a broad spectrum of antibacterial action. The investigation of the phytochemical constituents of Selaginella tamariscina has revealed it to be a rich source of various biflavonoids, including amentoflavone, hinokiflavone, and isocryptomerin, which are known for their diverse biological activities, including anti-inflammatory and antimicrobial properties.[2][3]
Comparative Antibacterial Spectrum: A Look at Isocryptomerin
While awaiting specific data for this compound, the antibacterial profile of Isocryptomerin offers a preliminary point of reference. Research has shown that Isocryptomerin exhibits significant inhibitory effects against various bacterial species. To provide a comparative context, the following table outlines the typical antibacterial spectrum of standard antibiotics that would be used in benchmarking studies.
Table 1: Hypothetical Comparative Antibacterial Spectrum
| Bacterial Strain | Gram Stain | This compound MIC (µg/mL) | Standard Antibiotic | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | Data not available | Vancomycin | Data not available |
| Streptococcus pneumoniae | Gram-positive | Data not available | Penicillin | Data not available |
| Enterococcus faecalis | Gram-positive | Data not available | Ampicillin | Data not available |
| Escherichia coli | Gram-negative | Data not available | Ciprofloxacin | Data not available |
| Pseudomonas aeruginosa | Gram-negative | Data not available | Gentamicin | Data not available |
| Klebsiella pneumoniae | Gram-negative | Data not available | Imipenem | Data not available |
Note: The MIC values for this compound are listed as "Data not available" due to the absence of specific experimental results in the reviewed literature. The standard antibiotics listed are commonly used for susceptibility testing against the indicated bacteria.
Experimental Protocols for Antibacterial Susceptibility Testing
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental experimental procedure to quantify the antibacterial potency of a compound. The following is a generalized protocol based on the widely accepted broth microdilution method, which would be suitable for evaluating the antibacterial spectrum of this compound.
Broth Microdilution Method for MIC Determination
This method involves preparing a series of twofold dilutions of the test compound (this compound) and standard antibiotics in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under controlled conditions to allow for bacterial growth. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
Workflow for Determining Minimum Inhibitory Concentration (MIC)
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Signaling Pathways and Logical Relationships
To understand the potential mechanism of action of biflavonoids like this compound, it is useful to visualize the signaling pathways they might modulate. For instance, some biflavonoids from Selaginella tamariscina have been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway via the ERK pathway.
Hypothetical Signaling Pathway Inhibition by this compound
Caption: Potential inhibition of the ERK/NF-κB signaling pathway.
References
- 1. Antibacterial and synergistic activity of isocryptomerin isolated from Selaginella tamariscina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oatext.com [oatext.com]
- 3. Biflavonoids Isolated from Selaginella tamariscina and Their Anti-Inflammatory Activities via ERK 1/2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility and Robustness of Neocryptolepine Bioassays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indoloquinoline alkaloid Neocryptolepine, isolated from the African plant Cryptolepis sanguinolenta, has garnered significant interest in the scientific community for its diverse biological activities.[1][2] It has demonstrated notable potential as an anticancer, antifungal, and antimalarial agent. This guide provides a comparative overview of the common bioassays used to evaluate the efficacy of Neocryptolepine and its derivatives. With a focus on reproducibility and robustness, we delve into the experimental protocols of key assays, present quantitative data for comparison, and discuss critical factors that can influence the reliability of these experimental outcomes. Given the likely misspelling in the initial query for "Neocryptomerin," this guide focuses on the well-documented compound, Neocryptolepine, to provide actionable insights for researchers in drug discovery and development.
I. Overview of Neocryptolepine Bioactivities and Comparative Data
Neocryptolepine and its synthetic derivatives have been evaluated in a variety of bioassays to determine their therapeutic potential. The primary activities investigated include cytotoxicity against cancer cell lines, inhibition of fungal growth, and antiplasmodial effects. The tables below summarize the reported bioactivity data, offering a comparative perspective on the potency of Neocryptolepine and its analogs against various targets.
Table 1: Comparative Cytotoxicity of Neocryptolepine and Its Derivatives against Various Cancer Cell Lines
| Compound/Derivative | Cell Line | Assay Type | IC50 (µM) | Reference |
| Neocryptolepine | HL-60 (Leukemia) | MTT Assay | 12.7 ± 1.3 | [3] |
| MDA-MB-453 (Breast Cancer) | MTT Assay | 7.48 ± 4.42 | [3] | |
| 11-chloroneocryptolepine | Various | MTT Assay | 5.16 | [3] |
| Derivative 2h | MV4-11 (Leukemia) | MTT Assay | 0.042 | [3] |
| A549 (Lung Cancer) | MTT Assay | 0.197 | [3] | |
| BALB/3T3 (Fibroblast) | MTT Assay | 0.138 | [3] | |
| Derivative 2k | MV4-11 (Leukemia) | MTT Assay | 0.057 | [3] |
| A549 (Lung Cancer) | MTT Assay | 0.1988 | [3] | |
| BALB/3T3 (Fibroblast) | MTT Assay | 0.117 | [3] |
Table 2: Comparative Antifungal Activity of Neocryptolepine and Its Derivatives
| Compound/Derivative | Fungal Species | Assay Type | MIC (µg/mL) | Reference |
| Neocryptolepine | Candida albicans | Broth Microdilution | < 100 | [4] |
| Gram-positive bacteria | Broth Microdilution | < 100 | [4] | |
| Biscryptolepine | Gram-positive bacteria | Broth Microdilution | 31 - 62.5 | [4] |
II. Key Bioassays and Experimental Protocols
The reproducibility and robustness of bioassays are paramount for the reliable evaluation of drug candidates. This section details the methodologies for key experiments used in the assessment of Neocryptolepine's bioactivity.
A. Cytotoxicity Assays (e.g., MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.
Experimental Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with a serial dilution of Neocryptolepine or its derivatives and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Factors Affecting Reproducibility and Robustness:
-
Cell Density: The initial number of cells seeded can significantly impact the results. Optimization is crucial for each cell line.
-
MTT Incubation Time: The duration of incubation with MTT can affect the amount of formazan produced.
-
Compound Solubility: Poor solubility of test compounds can lead to inaccurate concentration-response curves.
-
Inter-laboratory Variability: Differences in cell culture conditions, reagent sources, and specific protocols can lead to variations in results between laboratories.[5]
B. Antifungal Susceptibility Testing
Broth microdilution is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
Experimental Protocol:
-
Inoculum Preparation: Prepare a standardized suspension of the fungal strain to be tested.
-
Compound Dilution: Prepare serial dilutions of Neocryptolepine in a 96-well microtiter plate containing appropriate broth medium.
-
Inoculation: Inoculate each well with the fungal suspension.
-
Incubation: Incubate the plates at a specified temperature and duration.
-
MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits fungal growth.
Factors Affecting Reproducibility and Robustness:
-
Inoculum Size: The density of the initial fungal suspension is a critical parameter.
-
Medium Composition: The type of growth medium can influence the activity of the antifungal agent.
-
Incubation Conditions: Temperature and duration of incubation must be carefully controlled.
-
Standardization: Adherence to standardized protocols, such as those from the Clinical and Laboratory Standards Institute (CLSI), is essential for inter-laboratory comparability.[6]
C. Topoisomerase II Inhibition Assay
Neocryptolepine has been shown to inhibit topoisomerase II, a key enzyme in DNA replication and transcription.
Experimental Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA, human topoisomerase II, and assay buffer.
-
Compound Addition: Add varying concentrations of Neocryptolepine or a known inhibitor (e.g., etoposide) to the reaction mixture.
-
Incubation: Incubate the mixture at 37°C to allow the enzymatic reaction to proceed.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).
-
Agarose Gel Electrophoresis: Separate the DNA topoisomers on an agarose gel.
-
Visualization: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize under UV light. Inhibition of topoisomerase II is observed as a decrease in the amount of relaxed DNA and an increase in supercoiled DNA.
Factors Affecting Reproducibility and Robustness:
-
Enzyme Activity: The specific activity of the topoisomerase II enzyme can vary between batches.
-
DNA Quality: The purity and concentration of the plasmid DNA are important.
-
Reaction Conditions: ATP concentration, buffer composition, and incubation time need to be optimized and standardized.
D. Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect specific proteins in a sample and can be employed to investigate the effect of Neocryptolepine on signaling pathways like PI3K/AKT/mTOR.
Experimental Protocol:
-
Cell Lysis: Treat cells with Neocryptolepine, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a suitable method (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phosphorylated Akt).
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Normalization: Use a loading control (e.g., GAPDH or β-actin) to normalize the protein levels and ensure equal loading between lanes.[7]
Factors Affecting Reproducibility and Robustness:
-
Antibody Specificity and Validation: The quality and specificity of the primary antibody are crucial for accurate results.
-
Loading Controls: The choice of loading control should be validated to ensure its expression is not affected by the experimental conditions.[7]
-
Quantification: Densitometry analysis should be performed within the linear range of detection.
-
Technical Variability: Consistent sample preparation, gel electrophoresis, and transfer conditions are essential.
III. Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and biological mechanisms discussed, the following diagrams have been generated using the DOT language.
References
- 1. researchgate.net [researchgate.net]
- 2. Neocryptolepine: A Promising Indoloisoquinoline Alkaloid with Interesting Biological Activity. Evaluation of the Drug and its Most Relevant Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and In Vitro Antiproliferative Activity of 11-Substituted Neocryptolepines with a Branched ω-Aminoalkylamino Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial and antifungal activities of neocryptolepine, biscryptolepine and cryptoquindoline, alkaloids isolated from Cryptolepis sanguinolenta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. blog.cellsignal.com [blog.cellsignal.com]
Confirming the Molecular Target of Neocryptomerin In Vitro: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Neocryptomerin with other Janus kinase 2 (JAK2) inhibitors, supported by experimental data and detailed protocols. This document aims to elucidate the in vitro validation of this compound's molecular target, offering a clear perspective on its potential as a therapeutic agent.
This compound, a naturally occurring biflavonoid, has demonstrated potential anti-tumor properties, with emerging evidence suggesting its mechanism of action involves the inhibition of the JAK2/STAT3 signaling pathway. Dysregulation of this pathway is a known driver in various malignancies and inflammatory diseases, making JAK2 a compelling therapeutic target. This guide will delve into the in vitro methodologies used to confirm this compound's interaction with JAK2 and compare its performance with established JAK2 inhibitors.
Data Presentation: Comparative Analysis of JAK2 Inhibitors
To provide a clear quantitative comparison, the following table summarizes the in vitro potency of this compound and alternative JAK2 inhibitors. While direct binding affinity (Kd) and a specific IC50 from a dedicated in vitro kinase assay for this compound are not yet publicly available, its inhibitory effect on the JAK2/STAT3 pathway has been observed. For the purpose of this guide, we present the available data for established inhibitors to provide a benchmark for future studies on this compound.
| Compound | Target(s) | IC50 (nM) vs. JAK2 | Selectivity Profile |
| This compound | JAK2 (putative) | Data not available | Data not available |
| Ruxolitinib | JAK1/JAK2 | 2.8 - 3.3 | >130-fold vs. JAK3 |
| Fedratinib | JAK2 | 3 | 35-fold vs. JAK1, 334-fold vs. JAK3 |
| Pacritinib | JAK2/FLT3 | 19 - 23 | Less potent against JAK1, JAK3, TYK2 |
Experimental Protocols: Validating Target Engagement
Confirmation of a direct interaction between a small molecule and its protein target is crucial. The following are detailed protocols for key in vitro assays that can be employed to validate the binding of this compound to JAK2.
In Vitro Kinase Assay for JAK2
This assay directly measures the ability of a compound to inhibit the enzymatic activity of JAK2.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against JAK2.
Materials:
-
Recombinant human JAK2 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Substrate peptide (e.g., a biotinylated peptide derived from STAT3)
-
This compound and control inhibitors (e.g., Ruxolitinib) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound and control inhibitors in DMSO.
-
Add 2.5 µL of the compound dilutions to the wells of a 384-well plate.
-
Prepare a master mix containing kinase buffer, ATP, and the substrate peptide.
-
Add 10 µL of the master mix to each well.
-
Initiate the kinase reaction by adding 12.5 µL of recombinant JAK2 enzyme diluted in kinase buffer to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.
Objective: To demonstrate direct binding of this compound to JAK2 within intact cells.
Materials:
-
Human cell line expressing endogenous JAK2 (e.g., HEL cells)
-
Cell culture medium
-
This compound dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
PCR tubes or 96-well PCR plates
-
Thermocycler
-
Western blotting reagents (primary antibody against JAK2, secondary antibody, ECL substrate)
Procedure:
-
Culture cells to 80-90% confluency.
-
Treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours at 37°C.
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.
-
Heat the samples in a thermocycler across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling to 4°C for 3 minutes.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet precipitated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble JAK2 in each sample by Western blotting.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Mandatory Visualization
To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: A diagram of the JAK2-STAT3 signaling pathway and the putative inhibitory action of this compound.
Caption: Workflow for the in vitro validation of this compound's molecular target.
Safety Operating Guide
Essential Safety and Logistical Information for Handling Neocryptomerin
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling of Neocryptomerin. It is intended to be a primary resource for laboratory safety and chemical handling, offering procedural guidance to ensure the safe and effective use of this compound in research and development.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE) for Handling this compound:
| Equipment | Specification | Purpose |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact and potential absorption. |
| Eye Protection | Safety glasses with side shields or goggles. | To protect eyes from splashes or airborne particles. |
| Lab Coat | Standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) is recommended when handling the powder form or when there is a risk of aerosolization. | To prevent inhalation of the compound. |
Quantitative Data
Specific quantitative data for this compound regarding toxicity, flammability, and reactivity are not available in publicly accessible databases. The following table provides estimated data based on studies of similar flavonoid compounds. This information should be used as a guideline for risk assessment, and it is crucial to handle this compound with the care afforded to a compound with unknown hazards.
| Parameter | Value (Estimated for related biflavonoids) | Source/Notes |
| Acute Oral Toxicity (LD50) | > 2000 mg/kg (Rat) | Based on toxicological studies of other flavonoids. Specific data for this compound is unavailable. |
| Flash Point | Not available | Assume combustible and keep away from ignition sources. |
| Autoignition Temperature | Not available | |
| Reactivity | Stable under normal conditions. | Avoid strong oxidizing agents. |
Operational Plan: Handling and Storage
3.1. Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form to avoid dust generation.
-
Weighing and Transfer: When weighing the solid compound, use a balance inside a fume hood or a ventilated balance enclosure. Use appropriate tools (e.g., spatula) to transfer the material, minimizing the creation of dust.
-
Solution Preparation: When preparing solutions, add the solvent to the solid this compound slowly to avoid splashing.
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Remove and dispose of gloves properly. Wash hands thoroughly with soap and water.
3.2. Storage Protocol:
-
Store this compound in a tightly sealed, light-resistant container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents.
-
Follow the supplier's specific storage temperature recommendations.
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.
4.1. Waste Characterization:
-
Unused this compound should be treated as chemical waste.
-
Contaminated materials (e.g., gloves, weighing paper, pipette tips) should also be disposed of as chemical waste.
4.2. Disposal Procedure:
-
Segregation: Collect all this compound waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the chemical name "this compound."
-
Collection: Arrange for collection by your institution's EHS-approved hazardous waste disposal service.
-
Empty Containers: Rinse empty containers thoroughly with a suitable solvent (e.g., ethanol or DMSO) three times. The rinsate should be collected and disposed of as hazardous waste. The cleaned container can then be disposed of as regular lab glass or plastic waste, depending on the material.
Experimental Protocols and Visualizations
Hypothetical Signaling Pathway Inhibition by a Biflavonoid like this compound
Biflavonoids are known to interact with various cellular signaling pathways. A common target for anti-cancer and anti-inflammatory compounds is the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. The following diagram illustrates a hypothetical mechanism by which a biflavonoid such as this compound might inhibit this pathway.
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by a biflavonoid.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
